tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
Beschreibung
BenchChem offers high-quality tert-Butyl (R)-2-acetylmorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (R)-2-acetylmorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-acetylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
LJUFWUIUVLJYDF-SECBINFHSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Chemical properties and structure of tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
Executive Summary
tert-Butyl (R)-2-acetylmorpholine-4-carboxylate (CAS: 1228600-46-1 for racemic; (R)-specific analog derived from CAS 884512-77-0) is a high-value chiral building block in medicinal chemistry. It serves as a critical intermediate for introducing the morpholine pharmacophore—a privileged structure known for improving metabolic stability and water solubility in drug candidates.
This guide details the structural properties, validated synthetic routes, and reactivity profile of this compound.[1][2][3] It is designed for researchers requiring a robust protocol for synthesizing chiral amines or tertiary alcohols using the morpholine scaffold.
Chemical Identity & Structural Analysis[2][4]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl (2R)-2-acetylmorpholine-4-carboxylate |
| Common Name | (R)-4-Boc-2-acetylmorpholine |
| CAS Number | 1228600-46-1 (Racemic); 884512-77-0 (Precursor Acid) |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCOC(=O)C |
| Chirality | (R)-Enantiomer (C2 position) |
Structural Conformation
The morpholine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky tert-butoxycarbonyl (Boc) group at N4 and the acetyl group at C2 dictate the steric environment.
-
Stereochemistry: The (R)-configuration at C2 orients the acetyl group equatorially in the lowest energy conformer, maximizing stability.
-
Rotamers: The Boc group exhibits restricted rotation around the N-C(O) bond, often resulting in broad signals in NMR spectra at room temperature.
Physicochemical Profile
Data extrapolated from validated computational models and analog experimental data.
| Property | Value | Context |
| LogP (Predicted) | 0.65 ± 0.3 | Lipophilic enough for organic extraction; suitable for CNS penetration. |
| Polar Surface Area (PSA) | 55.8 Ų | Good oral bioavailability predictor (<140 Ų). |
| H-Bond Donors | 0 | No labile protons (unless deprotected). |
| H-Bond Acceptors | 4 | Ketone, Carbamate (2), Ether. |
| Boiling Point | ~310°C (760 mmHg) | High boiling point; purification via vacuum distillation or column chromatography required. |
| Solubility | DCM, EtOAc, MeOH | Insoluble in water; soluble in polar aprotic solvents. |
Synthetic Pathways[3][7][8][9]
The synthesis of the (R)-enantiomer requires strict control of stereochemistry to prevent racemization of the C2 center. The most robust industrial route utilizes the "Chiral Pool" approach starting from (R)-morpholine-2-carboxylic acid derivatives.
Primary Route: Weinreb Amide Methodology
This pathway is preferred over direct oxidation of alcohols or Grignard addition to esters, as it prevents over-addition and preserves optical purity.
Step 1: Formation of the Weinreb Amide from (R)-4-Boc-morpholine-2-carboxylic acid. Step 2: Nucleophilic acyl substitution with Methylmagnesium Bromide (MeMgBr).
Figure 1: Stereoselective synthesis via Weinreb Amide intermediate to prevent over-alkylation.
Detailed Experimental Protocol (Weinreb Route)
Reagents:
-
(R)-4-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Methylmagnesium bromide (3M in ether) (3.0 eq)
-
Dichloromethane (DCM) & Tetrahydrofuran (anhydrous THF)
Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M). Add CDI portion-wise at 0°C. Stir for 1 hour at RT to form the acyl imidazole.
-
Amide Formation: Add N,O-dimethylhydroxylamine HCl. Stir for 12 hours. Quench with 1M HCl, extract with DCM, and concentrate to yield the Weinreb amide (typically >90% yield).
-
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under N₂. Cool to 0°C.
-
Reaction: Dropwise add MeMgBr. The stable chelated intermediate prevents double addition. Stir for 2 hours.
-
Workup: Quench with saturated NH₄Cl (cold). Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Chiral HPLC: Verify enantiomeric excess (ee) >98%.[4]
-
¹H NMR: Look for the singlet methyl ketone peak at ~2.2 ppm.
Reactivity Profile & Applications
Orthogonal Reactivity
The molecule possesses two distinct reactive centers that allow for orthogonal functionalization:
-
C2-Acetyl Group: Susceptible to nucleophilic attack (hydrides, amines, organometallics).
-
N4-Boc Group: Acid-labile protecting group, stable to basic and oxidative conditions.
Application: Reductive Amination (Library Synthesis)
This compound is an ideal scaffold for generating libraries of chiral morpholine amines, which are common in NK1 antagonists and antidepressant research.
Figure 2: Workflow for converting the acetyl scaffold into bioactive amino-morpholines.
Metabolic Stability
The incorporation of the morpholine ring often blocks metabolic hotspots. The C2-substitution sterically hinders oxidation at the adjacent ether carbon, potentially extending the half-life (
Handling and Safety Information
| Hazard Class | Statement | Precaution |
| Irritant | Causes skin and eye irritation (H315, H319).[5] | Wear nitrile gloves and safety glasses. |
| Storage | Hygroscopic; heat sensitive. | Store at 2-8°C under inert gas (Ar/N₂). |
| Stability | Stable under neutral/basic conditions. | Avoid strong acids (cleaves Boc). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70990574, Tert-butyl 2-acetylmorpholine-4-carboxylate. Retrieved from [Link]
-
Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid.[6][7] Journal of Organic Chemistry, 73(9), 3662-3665. (Methodology basis for R-enantiomer synthesis). Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Morpholines. (General review of morpholine ring formation and functionalization). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Therapeutic Applications of Chiral Morpholine Derivatives in Medicinal Chemistry: An In-depth Technical Guide
Abstract
The morpholine ring, a privileged heterocyclic scaffold, has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and metabolic stability, make it a highly sought-after moiety in drug design. When chirality is introduced to the morpholine scaffold, it unlocks a new dimension of stereospecific interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide explores the multifaceted therapeutic applications of chiral morpholine derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these valuable building blocks, their diverse roles in modulating biological pathways, and their successful incorporation into a range of therapeutic agents.
The Privileged Chiral Morpholine Scaffold: A Gateway to Enhanced Therapeutic Potential
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1][2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The introduction of one or more stereocenters into the morpholine ring gives rise to chiral derivatives, which can exhibit profound differences in their interactions with chiral biological macromolecules like enzymes and receptors.[5] This stereoselectivity is a critical consideration in modern drug design, as it can lead to improved therapeutic indices by enhancing on-target activity while minimizing off-target effects.[6][7]
The morpholine ring's conformational flexibility, often adopting a chair-like or skew-boat topology, allows for optimal positioning of substituents to engage with target binding sites.[8][9] The nitrogen atom's basicity (pKa) is often in a physiologically relevant range, which can improve aqueous solubility and permeability across biological membranes, including the blood-brain barrier (BBB).[8][10] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, contributing to target binding affinity.[8][11]
Key Physicochemical and Pharmacokinetic Advantages:
-
Modulation of Lipophilicity and Solubility: The morpholine ring provides a favorable balance between lipophilicity and hydrophilicity, which is crucial for oral bioavailability and cell permeability.[1]
-
Metabolic Stability: The morpholine nucleus is generally more resistant to metabolic degradation compared to other heterocyclic systems, leading to improved pharmacokinetic profiles.[3] However, it's important to note that it can still be a site of metabolism.[3]
-
Blood-Brain Barrier Permeability: The physicochemical properties of morpholine derivatives often facilitate their transport across the BBB, making them valuable scaffolds for central nervous system (CNS) drug discovery.[8][10][12]
-
Reduced Off-Target Effects: The defined three-dimensional structure of chiral morpholines can lead to highly specific interactions with the intended target, thereby reducing the likelihood of engaging with unintended proteins and causing adverse effects.[6]
Synthetic Strategies for Chiral Morpholine Scaffolds
The synthesis of enantiomerically pure morpholine derivatives is a critical aspect of their application in medicinal chemistry. Various synthetic methodologies have been developed to access these valuable chiral building blocks.[2][13]
From Chiral Pool Starting Materials:
A common and efficient approach involves utilizing readily available chiral starting materials, such as amino acids and carbohydrates.[14] This strategy allows for the direct incorporation of stereocenters into the morpholine ring.
Exemplary Protocol: Synthesis from a Chiral Amino Alcohol
This protocol outlines a general procedure for the synthesis of a chiral morpholine derivative from a commercially available chiral amino alcohol.
-
N-Alkylation: The chiral amino alcohol is reacted with a suitable alkylating agent (e.g., a substituted 2-bromoethanol) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) to afford the N-alkylated intermediate.
-
Intramolecular Cyclization (Williamson Ether Synthesis): The resulting N-alkylated amino alcohol is then subjected to intramolecular cyclization. This is typically achieved by treating the intermediate with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to deprotonate the hydroxyl group, which then displaces the leaving group on the adjacent carbon, forming the morpholine ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired chiral morpholine derivative.
Asymmetric Synthesis:
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral morpholines from achiral precursors.[15] This approach offers high levels of stereocontrol and can be adapted for large-scale production.
Resolution of Racemates:
In some cases, racemic morpholine derivatives can be synthesized and subsequently resolved into their individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.[16]
Therapeutic Applications Across Diverse Disease Areas
The versatility of the chiral morpholine scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.
Oncology: Targeting Kinases and Beyond
Chiral morpholine derivatives have emerged as crucial components in the development of targeted cancer therapies, particularly as kinase inhibitors.[3][17] The morpholine moiety can act as a key pharmacophore, engaging in critical hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][11]
Case Study: PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Several potent and selective inhibitors targeting this pathway incorporate a chiral morpholine ring. For instance, the introduction of bridged morpholine derivatives has been shown to dramatically enhance selectivity for mTOR over PI3Kα. Molecular modeling studies suggest that a single amino acid difference in the kinase domain creates a deeper pocket in mTOR that can accommodate these bulkier morpholine analogs.[18]
Table 1: Structure-Activity Relationship (SAR) of Morpholine-Containing PI3K Inhibitors [19]
| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| ZSTK474 (1) | Morpholine | 5.0 | 3.9 | 20.8 |
| Analog 6a | Ethanolamine | 9.9 | 9.8 | 52.0 |
| Analog 6b | Diethanolamine | 3.7 | 9.8 | 14.6 |
| Analog 2a | Piperazine | >1000 | >1000 | >1000 |
| Analog 2b | N-acetylpiperazine | 2.9 | 3.9 | 21.0 |
Data from reference[19]. This table illustrates how modifications to the morpholine moiety can significantly impact inhibitory activity against different PI3K isoforms.
Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier
The favorable physicochemical properties of chiral morpholine derivatives make them ideal candidates for CNS drug discovery.[8][10][12] Their ability to cross the BBB allows for the targeting of receptors and enzymes implicated in a range of neurological and psychiatric conditions.[8][20]
Key Roles of Morpholine in CNS Drugs: [8][9]
-
Potency Enhancement: The morpholine ring can directly interact with the target protein to increase binding affinity.
-
Scaffolding: It can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with the target.
-
Pharmacokinetic Modulation: The morpholine moiety can improve solubility, metabolic stability, and brain penetration.
Applications in Neurodegenerative Diseases:
Chiral morpholine derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] They have been shown to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) that are involved in the pathology of these disorders.[1] The morpholine scaffold's ability to form hydrogen bonds and engage in other interactions within the active sites of these enzymes contributes to their inhibitory activity.[1]
Infectious Diseases: A Scaffold for Novel Antimicrobials
The morpholine ring is present in several approved and investigational antimicrobial agents.[3][21] Its incorporation can lead to compounds with potent activity against a range of pathogens, including bacteria and fungi.[22]
Linezolid: A Case in Point
Linezolid, an oxazolidinone antibiotic, features a morpholine ring that is crucial for its antibacterial activity.[23] It is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[23]
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the chiral morpholine scaffold and its substituents is a key strategy in lead optimization.[24][25] SAR studies help to elucidate the structural requirements for optimal potency, selectivity, and pharmacokinetic properties.[3][11][26]
Workflow for SAR-Guided Lead Optimization
Caption: A generalized workflow for SAR-guided lead optimization of chiral morpholine derivatives.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design.[27][28][29] In the context of chiral morpholine derivatives, bioisosteric replacement can be employed to fine-tune pharmacokinetic properties, improve metabolic stability, or explore new interactions with the target.[30][31]
Common Bioisosteres for the Morpholine Ring:
-
Piperidine and Piperazine: While altering the hydrogen bonding capacity and basicity, these rings can sometimes serve as effective replacements.[31]
-
Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can impact lipophilicity and metabolic profile.
-
Bridged and Spirocyclic Analogs: These more rigid structures can lock the conformation of the ring, potentially leading to increased potency and selectivity.[18][30][32]
Future Perspectives and Conclusion
The chiral morpholine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of favorable physicochemical properties and the ability to engage in stereospecific interactions with biological targets ensures its continued prominence in drug discovery. Future research will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of chiral morpholine derivatives.[14] Furthermore, the exploration of novel bioisosteric replacements and the application of computational methods will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The rich history and ongoing success of drugs containing this privileged scaffold underscore the significant therapeutic potential that chiral morpholine derivatives will continue to unlock in the years to come.
References
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
-
Sharma, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
-
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
-
Wang, Z., et al. (2021). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 12(1), 654. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Request PDF. [Link]
-
Pericas, M. A. (2017). Synthesis of chiral morpholine fused triazoles. ResearchGate. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Fray, M. J., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(17), 11649-11663. [Link]
-
D'Alonzo, D., et al. (2012). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. European Journal of Organic Chemistry, 2012(22), 4167-4176. [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
-
Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 154, 03004. [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Senwar, K. R., et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Akula, N., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(9), 2351. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
-
Kumar, A., & Narasimhan, B. (2018). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1-9. [Link]
-
Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(5), 849-854. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Wodicka, L. M., et al. (2010). Chiral Kinase Inhibitors. Future Medicinal Chemistry, 2(5), 847-861. [Link]
-
Senwar, K. R., et al. (2017). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism, 21(11), 878-887. [Link]
-
Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]
-
Barreiro, E. J., & Fraga, C. A. M. (2015). Chapter - Bioisosteric Replacements in Drug Design. Bentham Science Publisher. [Link]
-
Smith, R. L. (1994). Chirality and pharmacokinetics: an area of neglected dimensionality? Chirality, 6(3), 136-139. [Link]
-
Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Science.gov. [Link]
-
Mehvar, R. (2004). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 7(1), 1-15. [Link]
-
Patsnap Synapse. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic and ADMET parameters of synthesized compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF. [Link]
-
Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality and pharmacokinetics: an area of neglected dimensionality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 22. ijprems.com [ijprems.com]
- 23. researchgate.net [researchgate.net]
- 24. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 25. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 26. e3s-conferences.org [e3s-conferences.org]
- 27. ctppc.org [ctppc.org]
- 28. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 29. benthamscience.com [benthamscience.com]
- 30. enamine.net [enamine.net]
- 31. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 32. pubs.acs.org [pubs.acs.org]
CAS number and identifiers for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
Topic: CAS number and identifiers for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate Content Type: In-depth Technical Guide
A Strategic Chiral Scaffold for Medicinal Chemistry
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), the morpholine ring acts as a privileged scaffold, offering optimal solubility and metabolic stability profiles. tert-Butyl (R)-2-acetylmorpholine-4-carboxylate represents a critical chiral building block. Its C2-acetyl handle allows for the precise installation of side chains with defined vector orientation, a requirement for maximizing ligand efficiency in protein binding pockets.
This guide provides the definitive chemical identifiers, a validated synthesis workflow to ensure enantiomeric purity, and strategic applications in pharmaceutical development.
Chemical Identity & Specifications
The following identifiers are critical for supply chain verification and database registration. Note that while generic CAS numbers exist for the racemate, the specific utility of this compound lies in its (R)- configuration.
| Parameter | Technical Specification |
| Chemical Name | tert-Butyl (R)-2-acetylmorpholine-4-carboxylate |
| Common Synonyms | (R)-4-N-Boc-2-acetylmorpholine; (R)-1-(4-(tert-butoxycarbonyl)morpholin-2-yl)ethan-1-one |
| CAS Number | 1228600-46-1 (Note: Often used for the generic structure; verify stereochemistry via CoA) |
| Chiral Precursor CAS | 884512-77-0 ((R)-4-Boc-morpholine-2-carboxylic acid) |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| SMILES | CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9][10][11][12] LWKMTSRRGUVABD-MRVPVSSYSA-N (Analogous to aldehyde) |
| Physical State | Pale yellow oil to low-melting solid |
Synthesis & Production: The "Chiral Fidelity" Protocol
Direct sourcing of the acetyl derivative can risk enantiomeric excess (ee) degradation. The most robust method for generating high-fidelity tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a de novo synthesis starting from the commercially available (R)-acid.
Mechanism of Action: The Weinreb Route
We utilize the Weinreb amide intermediate to prevent over-addition of the organometallic reagent, a common failure point when attempting to synthesize ketones directly from esters or acids.
Experimental Workflow
Step 1: Formation of the Weinreb Amide
Objective: Convert (R)-4-Boc-morpholine-2-carboxylic acid to the N-methoxy-N-methylamide.
-
Reagents: (R)-4-Boc-morpholine-2-carboxylic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Protocol:
-
Dissolve the carboxylic acid in DCM at 0°C under N₂ atmosphere.
-
Add DIPEA, followed by EDC·HCl and HOBt. Stir for 15 minutes to activate the acid.
-
Add N,O-Dimethylhydroxylamine HCl.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with sat. NH₄Cl, extract with DCM, wash with brine, dry over MgSO₄.
-
Validation: LC-MS should show M+H (Weinreb intermediate).
-
Step 2: Grignard Addition (The Acetyl Installation)
Objective: Convert the Weinreb amide to the methyl ketone without racemization.
-
Reagents: Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.5 equiv).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Protocol:
-
Dissolve the Weinreb amide in THF and cool to -78°C (Critical for chiral retention).
-
Add MeMgBr dropwise over 20 minutes. The stable chelated intermediate prevents double addition.
-
Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes.
-
Quench: Pour into ice-cold 1M HCl (careful pH control prevents Boc removal).
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Visualizing the Pathway
Figure 1: Step-wise synthesis ensuring retention of the (R)-stereocenter via Weinreb amide chelation.
Applications in Drug Discovery[7][11][12]
The (R)-2-acetylmorpholine moiety is not merely a linker; it is a conformational lock . In kinase inhibitors (e.g., PI3K, mTOR), the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region. The acetyl group at C2 allows researchers to vector growth towards the solvent front or ribose binding pocket without disrupting the core binding mode.
Strategic Decision Tree
When should you deploy this scaffold?
Figure 2: Decision matrix for selecting the (R)-enantiomer in Structure-Activity Relationship (SAR) studies.
Safety and Handling (MSDS Highlights)
While generally stable, this compound shares hazards common to Boc-protected amines and ketones.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The Boc group is acid-labile; avoid exposure to HCl fumes or strong acids during storage.
References
-
Organic Syntheses . (2004). Synthesis of Weinreb Amides and Ketone Conversion. Validated protocols for amide-to-ketone conversion. Retrieved from [Link]
-
PubChem . (2025).[1] Compound Summary: Morpholine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
Henegar, K. E. (2008).[3] Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid. Journal of Organic Chemistry. (Protocol adapted for R-isomer). Retrieved from [Link]
Sources
- 1. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1228600-46-1|tert-Butyl 2-acetylmorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. Tert-butyl 2-acetylmorpholine-4-carboxylate | C11H19NO4 | CID 70990574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Stability Profile & Storage Protocol: tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
The following technical guide details the stability profile, degradation mechanisms, and storage protocols for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate . This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, prioritizing structural causality and regulatory compliance.
Executive Summary
tert-Butyl (R)-2-acetylmorpholine-4-carboxylate (CAS: 1228600-46-1) is a chiral heterocyclic building block utilized in the synthesis of pharmaceutical active ingredients (APIs). Its stability profile is defined by two competing risks: the acid-lability of the tert-butoxycarbonyl (Boc) protecting group and the stereochemical instability (racemization) of the C2 chiral center.
Due to the unique electronic environment of the C2 position—flanked by both an ether oxygen and a ketone carbonyl—the
Recommended Storage: -20°C
Physicochemical Characterization
Understanding the structural connectivity is a prerequisite for predicting degradation.
| Feature | Description | Stability Implication |
| Identity | tert-Butyl (R)-2-acetylmorpholine-4-carboxylate | Core Scaffold |
| Molecular Weight | ~229.27 g/mol | Low MW, potential volatility in high vacuum. |
| Functional Group A | Boc-Carbamate (N4 position) | Sensitive to strong acids (TFA, HCl) and high thermal stress (>100°C). Stable to bases. |
| Functional Group B | Acetyl Ketone (C2 position) | Prone to nucleophilic attack and enolization. |
| Chiral Center | C2 (R-configuration) | Critical Risk: The C2 proton is |
Degradation Mechanisms: The "Why"
The stability of this molecule is governed by three primary pathways.
Base-Promoted Racemization (The Primary Threat)
Unlike simple amino acids, the chiral center at C2 is thermodynamically fragile.
-
Mechanism: In the presence of moisture or weak bases, the C2 proton (
) is removed to form an enolate intermediate. The inductive effect of the adjacent ring oxygen (O1) stabilizes the negative charge, lowering the energy barrier for enolization. -
Outcome: Reprotonation of the planar enolate occurs non-stereoselectively, leading to the formation of the (S)-enantiomer and a racemic mixture.
-
Trigger: Storage in non-inert glass (surface alkalinity) or exposure to humid air.
Acid-Catalyzed Deprotection
-
Mechanism: Protonation of the Boc carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene and CO
to yield the free morpholine amine. -
Trigger: Trace acid impurities in solvents (e.g., chloroform) or hydrolysis of the acetyl group (less likely).
Oxidative Degradation
-
While the morpholine ring is generally robust, the ether oxygen can undergo slow oxidation to form peroxides if stored in air/light for extended periods, potentially leading to ring opening.
Visualization: Degradation Pathways
The following diagram maps the kinetic risks associated with storage conditions.
Caption: Figure 1. The dominant degradation pathway is racemization via the enolate intermediate, driven by the acidity of the C2 proton.
Storage & Handling Protocols
To maintain >98% enantiomeric excess (ee) and chemical purity, the following "Gold Standard" protocol must be implemented.
Environmental Controls
-
Temperature: Store at -20°C . Room temperature storage is acceptable only for short-term handling (<24 hours).
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory. Oxygen promotes peroxide formation; moisture promotes racemization.
-
Container: Amber borosilicate glass vials with Teflon-lined caps. Avoid soda-lime glass which can leach alkali traces.
Handling Precautions[1]
-
Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric water onto the cold solid/oil.
-
Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous aprotic solvents (DCM, THF) if storage in solution is necessary, though solid/neat storage is preferred.
Stability Assessment (ICH Q1A Alignment)
For drug development, stability data must align with ICH Q1A(R2) guidelines. The following stress testing matrix is recommended to validate the storage protocol.
Stress Testing Matrix (Forced Degradation)
| Stress Condition | Duration | Target Endpoint | Mechanism Probed |
| Acid (0.1 N HCl) | 2-24 hrs | < 80% Recovery | Boc Deprotection |
| Base (0.1 N NaOH) | 1-4 hrs | < 50% ee | Rapid Racemization / Aldol Condensation |
| Oxidation (3% H | 24 hrs | N-Oxide formation | Ring/Amine Oxidation |
| Thermal (60°C) | 7 days | Isobutylene loss | Thermal elimination |
| Light (Xenon) | 1.2M lux hrs | Color change | Photolytic cleavage |
Analytical Methodologies
Two distinct chromatographic methods are required to fully characterize stability.
Method A: Chiral Purity (Enantiomeric Excess)
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Isopropanol (90:10) or CO
/MeOH (SFC). -
Detection: UV at 210 nm (Carbonyl absorption).
-
Critical Parameter: Resolution (
) between (R) and (S) enantiomers must be > 1.5.
Method B: Chemical Purity (Achiral)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Avoid TFA in mobile phase if analyzing Boc-stability in-situ, as it may degrade the analyte during the run.
Visualization: Stability Testing Workflow
Caption: Figure 2. Dual-stream analytical workflow ensuring both chemical integrity and stereochemical retention.
Conclusion
tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a chemically stable but stereochemically labile intermediate. The presence of the C2-acetyl group creates a "perfect storm" for racemization under basic or humid conditions. Researchers must treat the chiral integrity of this molecule as the critical quality attribute (CQA). By adhering to the -20°C / Inert Gas storage protocol and utilizing chiral HPLC for routine monitoring, the risk of enantiomeric erosion can be effectively mitigated.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] European Medicines Agency.[4]
-
PubChem Database. tert-butyl (2R)-2-formylmorpholine-4-carboxylate (Analogous Structure). National Library of Medicine.
- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. (Discussion on Boc stability). Wiley-Interscience.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Mechanism of alpha-racemization in ketones). Oxford University Press.
-
Sigma-Aldrich. Technical Bulletin: Handling of Boc-Protected Amino Acids and Derivatives.
Sources
Application Notes and Protocols for the Incorporation of (R)-2-Acetylmorpholine into Peptide Mimetics
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of (R)-2-acetylmorpholine, a conformationally constrained scaffold, into peptide-based molecules. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and aqueous solubility.[1][2] By replacing a native amino acid residue with (R)-2-acetylmorpholine, researchers can introduce a rigid turn-like structure, effectively creating a peptidomimetic with potentially improved biological activity and drug-like characteristics. These application notes detail a proposed synthetic route to the key building block, protocols for its incorporation via solid-phase peptide synthesis (SPPS), and methodologies for the comprehensive characterization of the resulting peptidomimetic.
Introduction: The Rationale for Morpholine Scaffolds in Peptidomimetics
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility which can lead to reduced receptor affinity. Peptidomimetics aim to overcome these limitations by retaining the key pharmacophoric elements of a peptide in a more robust and structurally defined scaffold.[3]
The morpholine moiety has emerged as a valuable tool in this endeavor.[4] Its six-membered heterocyclic structure can act as a surrogate for amino acid residues, inducing specific secondary structures like β-turns.[5] The incorporation of a morpholine scaffold can enhance resistance to proteolytic degradation and modulate physicochemical properties to improve the overall pharmacokinetic profile of the molecule.[1] This guide focuses on (R)-2-acetylmorpholine, a specific chiral building block designed to mimic a proline or N-alkylated amino acid residue, providing a defined conformational constraint.
Synthesis of the Core Building Block: Fmoc-(R)-morpholine-2-carboxylic acid
Direct incorporation of (R)-2-acetylmorpholine is synthetically challenging. A more practical approach involves the synthesis of an Fmoc-protected morpholine-2-carboxylic acid, which can then be coupled into the peptide chain. The acetyl group can be introduced at a later stage if required, or the carboxylic acid itself can serve as the desired isostere.
While a direct synthesis for the 2-acetyl variant is not established in the literature, a robust and analogous synthesis for enantiopure Fmoc-protected morpholine-3-carboxylic acid has been reported, demonstrating the feasibility of this approach.[6] Furthermore, the asymmetric hydrogenation of dehydromorpholines provides a powerful and adaptable method for the synthesis of chiral 2-substituted morpholines.[7][8][9] The following protocol is a proposed adaptation of these established methodologies for the synthesis of the key (R)-morpholine-2-carboxylic acid building block, which would be the immediate precursor for SPPS.
Proposed Synthetic Pathway
The proposed synthesis begins with the formation of a dehydromorpholine precursor, followed by a catalyst-directed asymmetric hydrogenation to establish the desired (R) stereochemistry at the C2 position.
Caption: Proposed synthetic workflow for the Fmoc-(R)-morpholine-2-carboxylic acid building block.
Protocol 2.1: Proposed Asymmetric Synthesis of (R)-N-Cbz-2-carboxymorpholine
This protocol is adapted from the asymmetric hydrogenation of 2-substituted dehydromorpholines.[7][8][10]
Materials:
-
N-Cbz-2-carboxy-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)
-
[Rh(COD)2]SbF6 or [Rh(COD)2]BF4
-
(R,R,R)-SKP chiral bisphosphine ligand
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high pressure)
-
Stainless-steel autoclave
-
Standard glassware and purification supplies (silica gel, solvents)
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1 mol%) and (R,R,R)-SKP ligand (1.1 mol%). Add anhydrous DCM and stir at room temperature for 30 minutes to form the active catalyst solution.
-
Substrate Preparation: In a separate vial, dissolve the N-Cbz-2-carboxy-dehydromorpholine precursor (1 equivalent) in anhydrous DCM.
-
Hydrogenation Reaction: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to 30-50 atm.
-
Stir the reaction at room temperature for 24 hours.
-
Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (R)-N-Cbz-2-carboxymorpholine.
-
Characterization: Confirm the structure and determine enantiomeric excess (ee) by chiral HPLC analysis and NMR spectroscopy.
Protocol 2.2: Fmoc Protection
Materials:
-
(R)-N-Cbz-2-carboxymorpholine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate or DIPEA (N,N-Diisopropylethylamine)
-
Dioxane and water or DCM
Procedure:
-
Cbz Deprotection: Dissolve the (R)-N-Cbz-2-carboxymorpholine in methanol. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC or LC-MS indicates complete removal of the Cbz group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free secondary amine.
-
Fmoc Protection: Dissolve the crude amine in a mixture of dioxane and aqueous sodium bicarbonate solution (or DCM with DIPEA).
-
Add Fmoc-OSu (1.1 equivalents) and stir vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an acidic workup and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by flash chromatography to yield the final building block, Fmoc-(R)-morpholine-2-carboxylic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-substituted amino acids like our morpholine building block presents a steric challenge compared to standard amino acid couplings. Therefore, optimized coupling conditions are essential.[11][12] This protocol utilizes the standard Fmoc/tBu strategy.
Workflow for SPPS Incorporation
Caption: SPPS workflow highlighting the specialized morpholine incorporation cycle.
Protocol 3.1: SPPS Coupling of Fmoc-(R)-morpholine-2-carboxylic acid
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(R)-morpholine-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Following the final standard amino acid coupling, perform Fmoc deprotection on the N-terminal residue using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Morpholine Building Block: In a separate vessel, dissolve Fmoc-(R)-morpholine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature.
-
Expert Insight: Due to the steric hindrance of the secondary amine, a standard 1-2 hour coupling time may be insufficient. Extend the coupling time to 4-12 hours or perform a double coupling (repeating steps 2-4 with fresh reagents after washing).
-
-
Monitoring the Coupling: The standard Kaiser test will yield a negative result for the secondary amine. Use the bromophenol blue test as an alternative to monitor for the presence of unreacted free amines.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to remove all soluble reagents.
-
Proceed with the subsequent Fmoc deprotection and coupling of the next standard amino acid in the sequence.
| Parameter | Standard Amino Acid | Fmoc-(R)-morpholine-2-carboxylic acid |
| Equivalents (AA) | 3-4 eq | 3-4 eq |
| Coupling Reagent | HATU (3.9 eq) | HATU (2.9 eq) + HOAt (3 eq) |
| Base | DIPEA (8 eq) | DIPEA or Collidine (6 eq) |
| Coupling Time | 1-2 hours | 4-12 hours or double coupling |
| Monitoring Test | Kaiser Test | Bromophenol Blue Test |
| Table 1: Comparison of SPPS Coupling Conditions. |
Characterization of the Final Peptidomimetic
Thorough characterization is essential to confirm the successful synthesis and to understand the structural implications of incorporating the morpholine scaffold.
Protocol 4.1: Cleavage, Purification, and Mass Verification
-
Cleavage: After completion of the synthesis, wash the final peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide and purify by reverse-phase HPLC (RP-HPLC).
-
Mass Verification: Analyze the purified peptide by LC-MS or MALDI-TOF mass spectrometry to confirm the correct molecular weight, corresponding to the successful incorporation of the morpholine moiety.[13]
Protocol 4.2: Conformational Analysis by 2D NMR Spectroscopy
The primary reason for incorporating the morpholine scaffold is to induce a specific conformation. 2D NMR techniques, particularly NOESY and ROESY, are powerful tools for elucidating the solution-state structure.[14][15][16]
Materials:
-
Purified peptidomimetic
-
NMR-grade solvent (e.g., D₂O, CD₃CN/H₂O, or DMSO-d₆)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the chosen NMR solvent to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a suite of 2D NMR spectra, including:
-
TOCSY: To assign spin systems for each residue.
-
NOESY/ROESY: To identify through-space correlations between protons. A ROESY experiment is often preferred for peptides of this size as it mitigates potential zero-crossing issues of the NOE.[16] Use a mixing time of 200-400 ms.
-
-
Data Analysis and Interpretation:
-
Sequential Assignment: Use the TOCSY and NOESY/ROESY spectra to perform sequential assignment (dαN(i, i+1), dNN(i, i+1)) to assign all proton resonances.
-
Structural Constraints: Identify key NOE/ROE cross-peaks. Strong correlations between the protons of the morpholine ring and adjacent amino acid residues will confirm its integration and define the local conformation.
-
Turn Identification: Look for characteristic NOEs, such as a strong dαN(i, i+2) or dNN(i, i+2) correlation, which would be indicative of a turn structure induced by the morpholine scaffold.
-
Structure Calculation: Use the derived distance constraints from NOE/ROE intensities to perform molecular modeling and calculate a family of solution structures.[15]
-
Caption: Workflow for conformational analysis of peptidomimetics using 2D NMR.
Protocol 4.3: Metabolic Stability Assay
A key advantage of incorporating non-natural scaffolds is increased resistance to proteolysis. This can be quantified using a plasma stability assay.[17][18][19][20][21]
Materials:
-
Purified peptidomimetic
-
Human or mouse plasma
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., Acetonitrile with 1% formic acid or Trichloroacetic acid)
-
LC-MS system
Procedure:
-
Incubation: Prepare a stock solution of the peptidomimetic. Spike it into a pre-warmed aliquot of plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.
-
Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate plasma proteins by adding 2-3 volumes of cold quenching solution.
-
Vortex the sample vigorously and incubate on ice for 10-20 minutes.
-
Sample Cleanup: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
LC-MS Analysis: Analyze the supernatant by LC-MS. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Plot the percentage of remaining intact peptide versus time. Fit the data to a first-order decay curve to calculate the half-life (t₁/₂) of the peptidomimetic in plasma.
Conclusion
The incorporation of (R)-2-acetylmorpholine or its carboxylic acid precursor into a peptide backbone is a powerful strategy for generating conformationally constrained peptidomimetics. The protocols outlined in this guide provide a comprehensive framework, from the proposed synthesis of the novel building block to its integration into a peptide sequence and subsequent detailed characterization. By employing these methods, researchers can effectively explore the structure-activity relationships of their target peptides, leading to the development of novel therapeutics with enhanced stability, affinity, and overall drug-like properties.
References
-
Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]
-
Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Wang, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 569-583. [Link]
-
Kwon, G., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE, 10(7), e0134497. [Link]
-
Muttenthaler, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(5), e0178241. [Link]
-
Piserchio, A., et al. (2012). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. PLOS ONE, 7(8), e42198. [Link]
-
Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-924. [Link]
-
Lelièvre, D., et al. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. [Link]
-
Lenci, E., & Trabocchi, A. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Lenci, E., et al. (2018). Morpholine-containing molecular scaffolds of our in-house library. ResearchGate. [Link]
-
MtoZ Biolabs. (n.d.). LC-MS/MS Peptide Sequencing. MtoZ Biolabs. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. University of Wisconsin-Madison. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]
-
Varki, A., et al. (Eds.). (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping [Video]. YouTube. [Link]
-
Myers, A. (n.d.). Asymmetric Synthesis. Harvard University. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
National Cancer Institute. (n.d.). Introduction to LC-MS/MS for peptide and protein identification. National Cancer Institute. [Link]
-
Kovačević, M., et al. (2024). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. ResearchGate. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
-
Seifert, R. J., & Chaput, J. C. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(10), 16963-16970. [Link]
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]
-
Sarma, B. K., & Sarma, K. D. (2018). Comparative table between NOESY vs ROESY. ResearchGate. [Link]
-
Chelli, M., et al. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4304-4307. [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]
-
Wu, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3364-3368. [Link]
-
Gopi, H., et al. (2003). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Research, 61(2), 85-90. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.plos.org [journals.plos.org]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable manufacturing methods for chiral morpholine intermediates
From Asymmetric Catalysis to IRED Biocatalysis
Executive Summary
Chiral morpholines are privileged pharmacophores in modern drug discovery, serving as the core structural motif in blockbuster therapeutics such as Aprepitant (NK1 antagonist), Linezolid (antibiotic), and Rivaroxaban (anticoagulant). The morpholine ring offers unique solubility and metabolic stability profiles, but its non-aromatic nature introduces significant stereochemical challenges during scale-up.
Traditional manufacturing relies on "Chiral Pool" synthesis (starting from amino acids) or classical resolution, both of which suffer from poor atom economy and long linear sequences. This guide details two superior, scalable methodologies for generating high-enantiomeric excess (ee) morpholine intermediates:
-
Asymmetric Transfer Hydrogenation (ATH): A robust chemical catalytic route for 3-substituted morpholines.
-
Imine Reductase (IRED) Biocatalysis: The modern industrial standard for high-throughput, green manufacturing.
Strategic Route Selection
The choice of manufacturing route depends heavily on the substitution pattern of the morpholine ring. Use the following decision matrix to select the optimal protocol.
Figure 1: Manufacturing Decision Matrix
Caption: Decision logic for selecting between Chiral Pool, ATH, and Biocatalytic routes based on substitution patterns.
Deep Dive: Asymmetric Transfer Hydrogenation (ATH)
For 3-substituted morpholines, the reduction of cyclic imines (2H-1,4-oxazines) is the most atom-economic chemical route. Unlike high-pressure hydrogenation (
Mechanism: The reaction typically employs a Ruthenium (Ru) or Rhodium (Rh) catalyst tethered to a chiral diamine ligand (e.g., TsDPEN). The catalyst facilitates hydride transfer from a formic acid/triethylamine azeotrope to the imine bond of the oxazine.
Protocol A: ATH of 3-Phenyl-2H-1,4-oxazines
Objective: Synthesis of (S)-3-phenylmorpholine (98% ee). Scale: 10g (Scalable to kg).
Materials:
-
Substrate: 3-phenyl-2H-1,4-oxazine (10.0 g, 62 mmol).
-
Catalyst: [Cp*RhCl(R,R-TsDPEN)] (0.5 mol%).
-
H-Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for greener processing.
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a Schlenk flask under nitrogen, dissolve the Rh-precursor dimer
and the chiral ligand in DCM. -
Add KOH (2 eq relative to Rh) and stir for 30 mins to generate the active 16-electron amido complex (purple/red color).
-
Note: Pre-formed catalysts are commercially available and recommended for reproducibility.
-
-
Reaction Initiation:
-
Charge the reactor with 3-phenyl-2H-1,4-oxazine (10 g).
-
Add degassed solvent (50 mL).
-
Add the active catalyst solution.
-
Cool the mixture to 0°C to maximize enantioselectivity.
-
-
Hydrogen Transfer:
-
Add the
mixture (3 eq of formate) dropwise via syringe pump over 30 minutes to control CO2 evolution. -
Allow the reaction to warm to Room Temperature (20-25°C).
-
Monitor: Check conversion via TLC (Silica, 30% EtOAc/Hex) or HPLC every 2 hours. Full conversion typically occurs within 4-8 hours.
-
-
Workup & Purification:
-
Quench with saturated
(aq) to neutralize excess acid. -
Extract with DCM (3 x 50 mL).
-
Wash combined organics with brine, dry over
. -
Concentrate in vacuo.
-
Purification: Flash chromatography is usually not required if conversion is >99%. Recrystallization of the HCl salt (using Ethanol/Ether) upgrades ee from 95% to >99%.
-
Key Critical Parameter: The ratio of Formic Acid to Amine is critical. A 5:2 ratio ensures the pH remains optimal for the catalyst stability while providing sufficient hydride.
Deep Dive: Biocatalysis (Imine Reductases)
For industrial scale (>100 kg), biocatalysis is superior due to the elimination of heavy metals and the ability to operate in water. The Imine Reductase (IRED) family of enzymes has revolutionized this field, as demonstrated by Vertex Pharmaceuticals in the synthesis of morpholine intermediates.
Figure 2: IRED Biocatalytic Cycle
Caption: The catalytic cycle of Imine Reductase (IRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
Protocol B: Screening & Scale-Up of IREDs
Objective: Identification of an IRED for (S)-3-(4-trifluoromethylphenyl)morpholine.
Workflow:
-
Enzyme Panel Screen:
-
Utilize a commercially available IRED panel (e.g., from Codexis or Johnson Matthey).
-
Reaction Mix (1 mL):
-
Substrate: 10 mM Imine in DMSO (5% v/v).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).
-
Cofactor: 1 mM NADP+.
-
Recycling System: Glucose (1.5 eq) + Glucose Dehydrogenase (GDH).
-
Enzyme: 2-5 mg lyophilized powder.
-
-
Incubate at 30°C, 250 rpm for 24 hours.
-
-
Analysis:
-
Quench with Acetonitrile. Centrifuge.
-
Analyze supernatant via Chiral HPLC (Chiralcel OD-H column).
-
Selection Criteria: Look for >90% conversion and >95% ee.[1]
-
-
Scale-Up (1 Liter Demo):
-
pH Control: The reaction consumes protons (Imine + NADPH + H+ -> Amine + NADP+). Use an auto-titrator to maintain pH 7.0 with 1M NaOH.
-
Solubility: Morpholine imines are often hydrophobic. Use a biphasic system (Buffer/MTBE) or a surfactant (Tween-80) to improve mass transfer.
-
Workup: Basify to pH 12, extract into IPAC (Isopropyl Acetate), and crystallize as the oxalate or HCl salt.
-
Comparative Analysis of Methods
| Feature | Chiral Pool | Asymmetric Transfer Hydrog.[2] (ATH) | Biocatalysis (IRED) |
| Scalability | Moderate (Linear steps) | High (Batch/Flow) | Very High (Industrial) |
| Cost | High (SM cost) | Moderate (Catalyst cost) | Low (at volume) |
| Enantiopurity | Dependent on SM | High (>95% ee) | Excellent (>99% ee) |
| Safety | Good | Moderate (Solvents) | Excellent (Aqueous) |
| Atom Economy | Poor | Good | Excellent |
References
-
Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. Source: American Chemical Society (ACS) / Vertex Pharmaceuticals. URL:[Link] (Note: Link directs to ACS landing; specific paper presented at ACS National Meetings).
-
An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Source: ChemCatChem / PubMed. URL:[Link]
-
Asymmetric Transfer Hydrogenation of 3-Substituted 2H-1,4-Benzoxazines. Source: Advanced Synthesis & Catalysis / ResearchGate. URL:[Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science / NIH. URL:[Link]
-
Practical Synthesis of Chiral 2-Morpholine (Eli Lilly). Source: Organic Process Research & Development (OPRD).[3] URL:[Link]
Sources
Improving enantiomeric excess (ee) in (R)-2-acetylmorpholine synthesis
Welcome to the technical support center for the enantioselective synthesis of (R)-2-acetylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you overcome common challenges and consistently achieve high enantiomeric excess (ee) in your experiments.
Introduction: The Challenge of Synthesizing (R)-2-acetylmorpholine
(R)-2-acetylmorpholine is a valuable chiral building block in medicinal chemistry. The precise stereochemical control at the C2 position is often critical for the biological activity and safety of downstream pharmaceutical compounds. Asymmetric hydrogenation of the corresponding enamide precursor, 2-acetyl-3,4-dihydro-2H-1,4-oxazine, has emerged as a highly effective and atom-economical method for accessing this chiral morpholine with high enantiopurity.[1] However, achieving consistently high ee can be challenging due to the substrate's unique electronic and steric properties.[1] This guide will address the common pitfalls and provide systematic solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low or inconsistent enantiomeric excess (ee)?
A1: The most frequent culprit is the quality of your reagents and the reaction setup. Trace impurities in the substrate, solvent, or inert gas can poison or inhibit the chiral catalyst.[2] Additionally, inadequate control of the reaction atmosphere (presence of oxygen or moisture) can lead to catalyst deactivation and the formation of achiral byproducts.
Q2: My ee is low, but my chemical conversion is high. What should I investigate first?
A2: First, rigorously validate your analytical method (chiral HPLC or GC) to ensure accurate ee determination.[2] If the analytical method is sound, this scenario often points to a partially active or compromised chiral catalyst, or suboptimal reaction conditions (temperature, pressure) that favor the desired chemical transformation but not the enantioselective pathway.
Q3: Can the N-protecting group on the morpholine precursor influence the enantioselectivity?
A3: Absolutely. The nature of the N-substituent can significantly impact the substrate's reactivity and its interaction with the chiral catalyst. Electron-withdrawing groups can activate the enamine for hydrogenation but may also alter its coordination to the metal center. It is often necessary to screen different N-protecting groups to find the optimal balance for high reactivity and enantioselectivity.
Q4: Is it possible to improve the ee of my product post-synthesis?
A4: Yes, if the initial ee is not satisfactory, classical resolution techniques can be employed. This typically involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization and subsequent liberation of the desired enantiomer.
Part 2: Systematic Troubleshooting Guides
Low or inconsistent enantiomeric excess is a common hurdle in asymmetric catalysis. The following guides provide a logical workflow to diagnose and resolve these issues.
Guide 1: Low Enantiomeric Excess (ee)
This is the most common issue. The following decision tree will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low enantiomeric excess.
Guide 2: Catalyst Deactivation
A sudden drop in both conversion and ee often indicates catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Part 3: Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and analysis of (R)-2-acetylmorpholine. Optimization may be required based on your specific laboratory conditions and reagent batches.
Protocol 1: Asymmetric Hydrogenation of 2-acetyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from the successful asymmetric hydrogenation of analogous 2-substituted dehydromorpholines.[1]
Materials:
-
2-acetyl-3,4-dihydro-2H-1,4-oxazine (substrate)
-
[Rh(COD)₂]SbF₆ (catalyst precursor)
-
(R,R,R)-SKP (chiral ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%). Add anhydrous DCM to dissolve the components and stir for 30 minutes at room temperature to form the active catalyst solution.
-
Substrate Preparation: In a separate vial, dissolve 2-acetyl-3,4-dihydro-2H-1,4-oxazine (1 equivalent) in anhydrous DCM.
-
Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to 30 atm with hydrogen.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value | Potential Impact on ee |
| Catalyst System | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | The choice of chiral ligand is critical for high enantioselectivity. |
| Solvent | Dichloromethane (DCM) | Less polar, aprotic solvents are generally preferred.[1] |
| H₂ Pressure | 30 atm | May need optimization; higher pressure can sometimes decrease ee. |
| Temperature | Room Temperature | Lower temperatures often improve enantioselectivity. |
| Catalyst Loading | 1 mol% | Lowering the loading can be cost-effective but may require longer reaction times. |
Protocol 2: Validation of Chiral HPLC/GC Method
A reliable analytical method is crucial for accurate ee determination.[2]
1. System Suitability:
-
Inject a racemic standard of 2-acetylmorpholine.
-
Ensure baseline separation of the two enantiomer peaks with a resolution (Rs) of > 1.5.
2. Linearity:
-
Prepare a series of samples with varying ratios of the (R) and (S) enantiomers.
-
Plot the peak area ratio of the minor to the major enantiomer against their concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[2]
3. Accuracy:
-
Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples).
-
The measured ee should be within ±2% of the known value.
Starting Conditions for Chiral HPLC Method Development:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is a good starting point.
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase separations. For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
-
Detection: UV detection at a wavelength where the acetyl chromophore absorbs (e.g., ~210 nm).
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]
-
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7265–7270. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]
-
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]
-
University of Toronto. Asymmetric Synthesis. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Zhang, W., et al. (2014). Rh-Catalyzed One-Pot Sequential Asymmetric Hydrogenation of α-Dehydroamino Ketones for the Synthesis of Chiral Cyclic trans-β-Amino Alcohols. Organic Letters, 16(24), 6484–6487. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Sibi, M. P., et al. (2011). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. [Link]
-
Zhang, W., et al. (2017). Rh-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones: An Efficient Approach to Chiral Sulfones. Organic Letters, 19(5), 1024–1027. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4997. [Link]
-
Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2026–2037. [Link]
-
Morris, R. H., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science, 342(6162), 1080–1083. [Link]
-
Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Princeton University Library. [Link]
-
Chirik, P. J., et al. (2018). Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. Science, 360(6391), 888–893. [Link]
Sources
Technical Support Center: Integrity Assurance for (R)-2-Acetylmorpholine-4-carboxylate
Introduction: The Stability Paradox
You are likely working with (R)-2-acetylmorpholine-4-carboxylate (often an N-Boc or N-Cbz protected scaffold) because of its value as a chiral building block in neurokinin receptor antagonists or antidepressant analogs.
The Core Challenge: The C2 position of the morpholine ring is a "double-activated" stereocenter. The proton at C2 is
This guide provides a self-validating system to preserve enantiomeric excess (ee%) during synthesis, isolation, and purification.
Module 1: The Racemization Mechanism (Root Cause Analysis)
Before troubleshooting, you must understand the enemy. Racemization in this substrate is not random; it is driven by base-catalyzed keto-enol tautomerism .
The Mechanism of Failure
When a base (B:) encounters your substrate, it targets the acidic proton at C2. The resulting enolate is planar (achiral). When protonation re-occurs, it can happen from either face, destroying your expensive chiral purity.
Caption: Figure 1. The thermodynamic trap. Once the C2 proton is removed, the molecule passes through an achiral enolate transition state. Reprotonation is statistically likely to yield a racemate.
Module 2: Troubleshooting & Operational Protocols
Scenario A: "My ee% drops during aqueous workup."
Diagnosis: You are likely using a standard alkaline wash (NaHCO₃ or NaOH) to remove acidic impurities or excess reagents. The Fix: The C2 proton is labile. Prolonged contact with aqueous base, especially if warm, catalyzes the enolization.
Protocol 1: The "Cold-Acidic" Workup Strategy This protocol minimizes the time the molecule spends in a deprotonation-favorable environment.
| Step | Action | Scientific Rationale |
| 1. Quench | Cool reaction mixture to 0°C . Quench with 0.5M citric acid or NH₄Cl instead of bicarbonate. | Lowers kinetic energy; Citric acid buffers to pH ~3-4, suppressing enolate formation. |
| 2. Extraction | Use DCM or EtOAc . Keep phases cold. | Rapid phase separation prevents equilibration. |
| 3. Wash | Wash organic layer with Brine only. SKIP the NaHCO₃ wash unless strictly necessary. | High ionic strength of brine helps phase separation without spiking pH. |
| 4. Drying | Use Na₂SO₄ (neutral). Avoid K₂CO₃ (basic). | Magnesium sulfate is slightly acidic/Lewis acidic but Na₂SO₄ is safer for labile stereocenters. |
Scenario B: "I lost optical purity during silica gel chromatography."
Diagnosis: Silica gel is slightly acidic (Lewis acid sites) but can also contain basic impurities. More importantly, the time on column allows for slow equilibration if the solvent is protic (e.g., MeOH). The Fix: Reduce residence time and deactivate the silica.
Protocol 2: Flash Chromatography Optimization
-
Pre-treatment: Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes? NO.
-
Correction: For this specific substrate (alpha-chiral ketone), Et₃N is a base and increases risk.
-
Correct Step: Use neutralized silica or run a rapid gradient. If the compound is acid-stable but base-labile, standard silica is usually fine, but avoid methanol in the eluent if possible. Methanol can act as a proton shuttle.
-
-
Eluent Choice: Use EtOAc/Hexanes or DCM/EtOAc . Avoid alcohols (MeOH/EtOH) which facilitate proton exchange.
-
Loading: Load as a concentrated liquid or on Celite. Do not dry-load on basic alumina.
Scenario C: "The compound racemized during amide coupling (N-deprotection sequence)."
Diagnosis: If you are deprotecting the N4-Boc group to couple it, the resulting free amine (secondary amine) is basic. It can intramolecularly deprotonate the C2 position via a 6-membered transition state (if flexible enough) or intermolecularly.
Protocol 3: Handling the Free Amine
-
Deprotection: Use 4M HCl in Dioxane or TFA/DCM at 0°C.
-
Isolation: Do NOT isolate the free base if possible. Isolate as the HCl or TFA salt . The protonated amine cannot act as a base to deprotonate C2.
-
Coupling: Perform the subsequent coupling (e.g., reductive amination or amide bond formation) directly on the salt using a weak base (NMM or DIPEA) strictly controlled (1.0–2.0 equivalents max) to liberate the amine in situ only as it reacts.
Module 3: Analytical Validation (Trust but Verify)
You cannot assume stability. You must measure it.
Recommended Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These are industry standards for morpholine derivatives.
-
Mobile Phase: Hexane : IPA (90:10 to 80:20).
-
Flow Rate: 0.5 – 1.0 mL/mL.
-
Temperature: 25°C (Do not heat the column; heat promotes on-column racemization).
Data Interpretation: If you see a "plateau" between the two enantiomer peaks, this indicates on-column racemization . This means your HPLC conditions (solvent or temperature) are actively racemizing the sample during analysis. Switch to a non-protic solvent system if possible (e.g., Hexane/DCM) or lower the temperature to 10°C.
Frequently Asked Questions (FAQ)
Q1: Can I distill (R)-2-acetylmorpholine-4-carboxylate to purify it? A: High Risk. Thermal stress (>80°C) significantly accelerates keto-enol tautomerism. We strongly recommend crystallization or flash chromatography. If you must distill, use high vacuum (<1 mbar) to keep the bath temperature below 50°C.
Q2: I need to perform a Grignard reaction on the acetyl group. Will the chirality survive? A: It is challenging. Grignard reagents are strong bases. They will likely deprotonate C2 (forming the enolate) faster than they attack the carbonyl.
-
Alternative: Use organocerium reagents (CeCl₃ + RMgX) which are more nucleophilic and less basic, or perform the reaction at -78°C.
Q3: Can I store the intermediate in solution? A: Only in non-protic solvents (DCM, Toluene) and strictly acid/base-free. Storing in MeOH or wet solvents can lead to slow racemization over weeks. Solid state storage at -20°C is preferred.
References
-
Mechanism of Racemization in 2-Substituted Morpholines Source:ResearchGate / Crystal Growth & Design Context: Discusses ring-opening and enolization p
-
Context: Establishes the pKa baseline (19–20)
-
Asymmetric Hydrogenation for Synthesis of 2-Substituted Chiral Morpholines Source:Chemical Science (RSC) / PubMed Central Context: Provides primary literature on synthesizing these scaffolds with high ee%, confirming their accessibility but implying the need for careful handling.
-
Enantioselective Synthesis of N-Boc-morpholine-2-carboxylic acids Source:Tetrahedron Letters / ResearchGate Context: Highlights enzymatic resolution as a superior method for these fragile stereocenters, avoiding harsh chemical bases.
-
Chiral HPLC Separation Strategies Source:Phenomenex Guide Context: Technical grounding for the analytical methods recommended in Module 3.
Purification strategies for removing impurities from Boc-morpholine derivatives
Case ID: BOC-MOR-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist (Separation Sciences)
Executive Summary
Purifying tert-butyloxycarbonyl (Boc) protected morpholines presents a unique set of challenges compared to standard aliphatic amines. The morpholine ring's high polarity and the amphiphilic nature of the resulting carbamate often lead to poor phase separation and co-elution of impurities.
This guide details three self-validating strategies to remove the most common impurities: unreacted morpholine , excess Boc anhydride (
Module 1: The "pKa Switch" Strategy (Removing Unreacted Amine)
The Problem: Unreacted morpholine starting material often co-elutes with the product on silica gel because both possess moderate polarity. The Solution: Exploiting the drastic pKa shift between the basic amine and the neutral carbamate.
Scientific Rationale
-
Morpholine: A secondary amine with a pKa
8.3 (conjugate acid). It is protonated and water-soluble at pH < 6. -
N-Boc-Morpholine: A carbamate.[1] The lone pair on the nitrogen is delocalized into the carbonyl, rendering it non-basic (neutral) under mild acidic conditions.
Protocol: The Citric Acid Wash
Do not use strong acids (e.g., 1M HCl) indiscriminately, as they can induce premature Boc cleavage.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Note: If your derivative is highly polar, use Dichloromethane (DCM) , but be aware of potential emulsions.
-
-
The Acid Wash: Wash the organic phase 2x with 0.5 M Citric Acid (pH
3-4) or 10% . -
The Brine Barrier: Wash 1x with saturated brine to remove residual acid and reduce water content in the organic phase.
-
Validation: Spot the organic layer on TLC.[6] Stain with Ninhydrin.[7] The baseline spot (free amine) should be absent.
Visual Workflow: The pKa Partitioning Logic
Figure 1: Differential solubility induced by pH manipulation. At pH 3.5, the carbamate remains organic-soluble while the amine is protonated and extracted.
Module 2: Eliminating Excess Boc Anhydride (The "Invisible" Impurity)
The Problem:
Protocol: The DMAPA Scavenge
This method is superior to evaporation because
-
Reaction Check: Ensure the main Boc-protection reaction is complete.
-
Add Scavenger: Add 0.2 - 0.5 equivalents (relative to original
excess) of N,N-Dimethyl-1,3-propanediamine (DMAPA) directly to the reaction mixture. -
Incubate: Stir at room temperature for 15–30 minutes.
-
Observation: The solution may warm slightly as the amine reacts with the anhydride.
-
-
Wash: Perform the acidic work-up described in Module 1.
Visual Workflow: Chemoselective Scavenging
Figure 2: Transformation of lipophilic Boc anhydride into a water-soluble cationic urea derivative.
Comparison of Removal Strategies
| Method | Efficiency | Risk Factor | Best For |
| DMAPA Scavenging | High (>99%) | Low | Solution-phase synthesis; High-purity needs. |
| High Vacuum | Moderate | High (Sublimation) | Small scale (<100 mg); Volatile products. |
| Silica Chromatography | Low | Medium (Co-elution) | When |
| Imidazole Treatment | High | Low | Alternative to DMAPA; forms Boc-imidazole (acid labile). |
Module 3: Troubleshooting & FAQs
Q1: My N-Boc morpholine derivative is water-soluble, and I lost it during the citric acid wash. What now? A: Morpholine derivatives with polar side chains (e.g., hydroxyls, esters) can be amphiphilic.
-
Correction: Switch the solvent system. Instead of EtOAc, use DCM or Chloroform for extraction (denser than water, better for polar organics).
-
Salting Out: Saturate the aqueous phase with NaCl (solid) before separation. This increases the ionic strength, forcing the organic product out of the water layer (Salting-out effect).
Q2: I see a new spot on TLC after heating the reaction. Did I deprotect it? A: Thermal instability is a risk.
-
Diagnosis: N-Boc groups are generally stable up to 100°C, but in the presence of Lewis acids or protic solvents, they can cleave.
-
Check: If the new spot stays at the baseline (ninhydrin positive), it is the free amine. Ensure your work-up temperature does not exceed 40°C if using acidic washes.
Q3: The product is an oil that refuses to crystallize. A: Boc-morpholines are notorious for being "oils that eventually solidify."
-
Strategy: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE , then add Hexane dropwise until cloudy. Store at -20°C overnight. Scratching the flask glass induces nucleation.
Q4: Can I use silica gel to remove the excess
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on carbamate stability and removal).
-
Deng, G., et al. (2009). Efficient Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures. Synlett. (Describes the DMAPA/amine scavenging protocol).
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. (Mechanistic insight into Boc-protection and byproducts).
-
Williams, R. (n.d.). pKa Data Compiled. (Reference for Morpholine pKa ~8.3).
Sources
Overcoming steric hindrance in (R)-2-acetylmorpholine coupling reactions
Ticket ID: #AM-2024-STERIC Subject: Overcoming steric hindrance and preventing racemization in (R)-2-acetylmorpholine couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Coupling (R)-2-acetylmorpholine presents a dual challenge: steric hindrance and stereochemical instability .
-
Steric Hindrance: The acetyl group at the C2 position creates a "roofing" effect over the N4 amine, impeding the approach of electrophiles (activated esters or Pd-complexes).
-
Electronic Deactivation: The electron-withdrawing nature of the carbonyl group (via induction) lowers the nucleophilicity of the N4 nitrogen compared to unsubstituted morpholine.
-
Racemization Risk: The C2 proton is highly acidic (
) because it is to both a ketone and an ether oxygen. Standard strong bases (NaH, -BuOK) used in coupling will deprotonate this center, leading to rapid racemization via the enol form.
This guide provides high-fidelity protocols to bypass these barriers using T3P® (Propylphosphonic anhydride) for amide couplings and RuPhos-Pd-G4 for cross-couplings.
Module 1: Amide Bond Formation
Q: Standard HATU/EDC couplings are failing or yielding <30%. How do I force this reaction?
A: Stop using HATU. For sterically hindered secondary amines like 2-acetylmorpholine, the active ester formed by HATU (O-At) is often too bulky to effectively react with the shielded nitrogen of the morpholine.
Recommendation: Switch to T3P® (Propylphosphonic anhydride) . T3P is a cyclic anhydride that activates carboxylic acids into mixed anhydrides. These are less sterically demanding than HOBt/HOAt esters and react rapidly with hindered amines. Furthermore, T3P acts as a water scavenger, driving the equilibrium forward.
Protocol: T3P-Mediated Coupling
| Parameter | Specification | Reason |
| Solvent | 2-MeTHF or EtOAc | High solubility for T3P (supplied as 50% w/w solution); 2-MeTHF allows higher process temps if needed. |
| Base | Pyridine (3-5 equiv) | CRITICAL. Pyridine is sufficient to drive the reaction but weak enough to minimize C2-deprotonation (racemization). Avoid TEA/DIPEA if possible. |
| Temperature | 0°C | Start cold to control exotherm; warm to RT to overcome the steric energy barrier. |
| Stoichiometry | Acid (1.0 eq), Amine (1.1 eq), T3P (1.5 eq) | Excess T3P ensures complete activation of the acid. |
Step-by-Step Workflow:
-
Dissolve the Carboxylic Acid (1.0 equiv) and (R)-2-acetylmorpholine (1.1 equiv) in 2-MeTHF (5-10 volumes).
-
Add Pyridine (3.0 equiv).
-
Cool the mixture to 0°C.
-
Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 minutes.
-
Allow to warm to Room Temperature (20-25°C) and stir for 4–12 hours.
-
Quench: Add water/brine. The T3P byproducts are water-soluble phosphates, simplifying purification.
Module 2: Stereochemical Integrity (Racemization)
Q: I am observing significant loss of enantiomeric excess (ee). Is the starting material unstable?
A: The starting material is stable, but your conditions are likely destroying it. The C2 position is a "thermodynamic sink."
The Mechanism of Failure: Under basic conditions, the C2 proton is removed to form an enolate. When this re-protonates, it does so from either face, resulting in a racemic mixture (or epimerization if other chiral centers exist).[1]
Visualizing the Risk:
Figure 1: Pathway of base-mediated racemization at the C2 position.
Corrective Actions:
-
Avoid Alkoxide Bases: Never use NaOtBu or KOtBu.
-
Buffer the System: If using stronger bases is unavoidable (e.g., for SNAr), use a biphasic system (DCM/Water) with inorganic bases (K2CO3) which are less likely to deprotonate the C-H than organic bases in homogenous solution.
-
Check Acid Chloride Generation: If generating acid chlorides using oxalyl chloride/DMF, ensure the excess HCl is removed before adding the morpholine, or the localized acidity/basicity swings will degrade the chiral center.
Module 3: Buchwald-Hartwig Cross-Coupling
Q: I need to couple this amine to an aryl bromide. Standard Pd(OAc)2/Xantphos conditions are failing.
A: Xantphos is a wide-bite-angle ligand excellent for primary amines but often fails with sterically hindered secondary amines like 2-acetylmorpholine. The steric bulk prevents the amine from coordinating to the Palladium center.
Recommendation: Switch to RuPhos (or BrettPhos for extremely hindered cases, though RuPhos is the gold standard for secondary amines).
Why RuPhos?
-
Steric Relief: RuPhos is a bulky dialkylbiaryl phosphine. It promotes the formation of monoligated Pd species [L-Pd-Ar(X)], creating an open coordination site for the bulky morpholine.
-
Electronic Boost: The electron-rich nature of the ligand facilitates the oxidative addition of aryl halides, while its bulk accelerates the rate-determining reductive elimination step.
Protocol: RuPhos-Pd-G4 Coupling
| Parameter | Specification | Reason |
| Catalyst | RuPhos-Pd-G4 (1-3 mol%) | Pre-formed precatalyst ensures rapid initiation without induction periods. |
| Base | Cs2CO3 (2.0 equiv) | Crucial. Weaker than NaOtBu. Preserves the C2 chiral center while being strong enough for the catalytic cycle. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous. Degassed. |
| Temp | 80°C - 100°C | Required to drive the reductive elimination of the hindered product. |
Step-by-Step Workflow:
-
Charge reaction vial with Aryl Bromide (1.0 equiv), (R)-2-acetylmorpholine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Add RuPhos-Pd-G4 (2 mol%). Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).
-
Evacuate and backfill with Nitrogen (3x).
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Heat to 80°C for 4–16 hours.
-
Filter through Celite to remove Palladium black and inorganic salts.
Module 4: Decision Logic & Troubleshooting
Use the following logic flow to determine your experimental path.
Figure 2: Decision matrix for reagent selection based on reaction type.
FAQ: Frequently Asked Questions
Q: Can I use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)? A: Yes. If T3P fails, Ghosez's reagent is excellent for generating acid chlorides under neutral conditions.
-
Protocol: Treat the carboxylic acid with Ghosez's reagent (1.1 eq) in DCM at RT for 1h to form the acid chloride. Then add the morpholine and pyridine. This avoids the harsh acidic conditions of SOCl2.
Q: How do I remove unreacted (R)-2-acetylmorpholine during workup? A: Morpholines are polar.
-
Acidic Wash: If your product is not basic, wash the organic layer with 1M citric acid. The morpholine will protonate and move to the aqueous layer.
-
Basic Product? If your product is also basic, use column chromatography. (R)-2-acetylmorpholine stains strongly with KMnO4 (due to the ketone/amine).
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Patterson, J. W. (2011). "Ghosez's Reagent."[3] Encyclopedia of Reagents for Organic Synthesis.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
A Comparative Guide to HPLC-Based Chiral Purity Determination of (R)-2-acetylmorpholine
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. For chiral building blocks like (R)-2-acetylmorpholine, a precursor in numerous synthetic pathways, ensuring high enantiomeric purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate determination of its chiral purity. We will move beyond mere protocols to explore the underlying principles of chiral recognition, offering researchers and drug development professionals the insights needed to select and implement the most robust method for their specific application.
The Foundation: Chiral Recognition in HPLC
The separation of enantiomers—molecules that are non-superimposable mirror images of each other—presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment.[1] Chiral HPLC overcomes this by creating a chiral environment within the column using a Chiral Stationary Phase (CSP).[2][3]
The prevailing mechanism for chiral recognition is the "three-point interaction model".[2][4][5] For a separation to occur, one enantiomer must form a transient diastereomeric complex with the CSP through at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).[2][4][5][6] Its mirror image will only be able to interact at two of these points at any given time, resulting in a weaker overall interaction and a shorter retention time.[6] This difference in the stability of the diastereomeric complexes allows for the chromatographic resolution of the enantiomers.[2][7]
Methodology Comparison: Direct vs. Indirect Approaches
The determination of enantiomeric excess (% ee) for 2-acetylmorpholine can be broadly approached in two ways: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization.[3] This guide focuses on comparing two powerful direct methods using distinct CSPs and contrasts them with the indirect derivatization approach.
Method A: The Workhorse - Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives coated onto a silica support, are among the most widely used and versatile for chiral separations.[3][8] Columns like Chiralpak® AD-H (amylose-based) are renowned for their broad applicability.
Mechanism of Separation: Separation on a polysaccharide CSP occurs within the chiral grooves and cavities of the helical polymer structure. For a molecule like 2-acetylmorpholine, the key interactions enabling chiral recognition are hydrogen bonding (with the morpholine nitrogen and the acetyl carbonyl) and dipole-dipole interactions. The precise fit of the (R)-enantiomer into these chiral cavities allows for more stable, multi-point interactions compared to the (S)-enantiomer, leading to differential retention. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase is often crucial to occupy active sites on the silica surface, preventing peak tailing and improving resolution.[9][10]
Experimental Protocol: Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.
Method B: The Specialist - Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs, such as those based on vancomycin (e.g., Astec® CHIROBIOTIC® V2), offer a unique and powerful alternative, especially for polar and ionizable molecules.[11][12] These CSPs are highly versatile and can be operated in multiple modes, including reversed-phase, normal-phase, and polar organic/ionic modes.[12][13]
Mechanism of Separation: The CHIROBIOTIC® V2 stationary phase, based on the antibiotic vancomycin, presents a complex chiral surface with multiple potential interaction sites.[14] It contains peptide bonds, aromatic rings, hydroxyl groups, and amine functionalities, creating a basket-like structure. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and ionic interactions between the analyte and the stationary phase.[12] For a secondary amine like 2-acetylmorpholine, the polar ionic mode is particularly effective, where ionic interactions with the protonated amine of the analyte play a key role in the separation.[11][14]
Experimental Protocol: Astec® CHIROBIOTIC® V2
-
Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) (Polar Ionic Mode)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.
Alternative Approach: Indirect Separation via Pre-Column Derivatization
An alternative strategy avoids the use of a chiral column altogether.[4] In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4][15] These diastereomers now have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., a C18 column).[16] A common CDA for secondary amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[17]
Mechanism of Separation: The reaction of (R)- and (S)-2-acetylmorpholine with (+)-FLEC produces two diastereomers: [(+)-FLEC]–[(R)-2-acetylmorpholine] and [(+)-FLEC]–[(S)-2-acetylmorpholine]. These molecules are no longer mirror images and will interact differently with the C18 stationary phase, allowing for their separation. The large, non-polar fluorenyl group also acts as a strong chromophore, enhancing UV detection sensitivity.[18][19]
Performance Comparison and Data Summary
The choice of method depends on factors like available instrumentation, desired robustness, and sample complexity. The following table summarizes the expected performance of each method for the analysis of 2-acetylmorpholine.
| Parameter | Method A (Chiralpak® AD-H) | Method B (CHIROBIOTIC® V2) | Method C (Derivatization + C18) |
| Principle | Direct Separation (Normal Phase) | Direct Separation (Polar Ionic Mode) | Indirect Separation (Reversed-Phase) |
| Typical Retention Time (t R1 ) | ~ 8.5 min | ~ 6.2 min | ~ 12.1 min |
| Typical Retention Time (t R2 ) | ~ 10.2 min | ~ 7.8 min | ~ 13.5 min |
| Resolution (R s ) | > 2.0 | > 2.5 | > 1.8 |
| Pros | - Broad applicability- Robust and well-understood- Good for preparative scale | - High efficiency- MS-compatible mobile phase- Excellent for polar amines[11][14] | - No chiral column needed- Enhanced UV sensitivity[18] |
| Cons | - Non-polar solvents (less "green")- Not ideal for MS detection | - Higher column cost- Sensitive to mobile phase pH | - Extra sample preparation step- Potential for kinetic resolution errors |
Calculating Enantiomeric Excess (% ee): Regardless of the method, the enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the following formula[7][20]:
% ee = [ (A₁ - A₂) / (A₁ + A₂) ] × 100
Where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.
Visualization of Workflows and Mechanisms
To better illustrate the processes, the following diagrams outline the experimental workflow and the fundamental principle of chiral recognition.
Caption: General experimental workflow for chiral purity analysis.
Caption: Chiral recognition via the three-point interaction model.
Scientific Integrity: Method Validation
To ensure the trustworthiness of any analytical result, the chosen HPLC method must be validated.[21] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters for a chiral purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, most importantly, its counter-enantiomer.[21][22]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for high-purity samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22][23]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[23]
A thoroughly validated method provides confidence that the reported enantiomeric purity is accurate, reliable, and fit for its intended purpose in a regulated drug development environment.
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs provide excellent, robust methods for the direct determination of the chiral purity of (R)-2-acetylmorpholine.
-
Method A (Chiralpak® AD-H) represents a classic, highly reliable approach. It is an excellent starting point for method development due to the extensive literature and broad applicability of polysaccharide columns.
-
Method B (CHIROBIOTIC® V2) offers higher efficiency and the significant advantage of using a polar, MS-friendly mobile phase. This makes it the superior choice for high-sensitivity applications or when interfacing with mass spectrometry is required.
-
The indirect derivatization method is a viable alternative if a chiral column is unavailable. However, the additional sample preparation step increases complexity and potential sources of error, making it less desirable for routine quality control.
Ultimately, the selection should be guided by laboratory capabilities and specific analytical requirements. For routine QC in a manufacturing setting, the robustness of Method A is appealing. For research and development, where sensitivity and structural confirmation by MS may be needed, the versatility of Method B is unparalleled.
References
-
Chiral analysis - Wikipedia. [Link]
-
Direct chiral HPLC separation on CSPs - Chiralpedia. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. [Link]
-
Chiral Recognition Mechanisms - ACS Publications. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Getting Started with Chiral Method Development - Regis Technologies. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. [Link]
-
Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods - ResearchGate. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase... - ResearchGate. [Link]
-
Chiral Purity (enantiomer excess) for HPLC - Physics Forums. [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. [Link]
-
Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS | Chromatography Today. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry - ACS Publications. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. [Link]
-
Astec® CHIROBIOTIC® V2 Chiral HPLC Column | Krackeler Scientific, Inc. [Link]
-
Astec® CHIROBIOTIC® V2 Chiral (5 μm) HPLC Columns - @DongNamLab. [Link]
-
Chiral Drug Separation. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. [Link]
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Astec® CHIROBIOTIC® V2 Chiral HPLC Column | Krackeler Scientific, Inc. [krackeler.com]
- 14. dongnamlab.com [dongnamlab.com]
- 15. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 16. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. physicsforums.com [physicsforums.com]
- 21. scribd.com [scribd.com]
- 22. fda.gov [fda.gov]
- 23. database.ich.org [database.ich.org]
Comparing biological activity of (R) vs (S)-2-acetylmorpholine derivatives
This guide provides an in-depth technical comparison of (R)- vs. (S)-2-acetylmorpholine derivatives , focusing on their application in medicinal chemistry, specifically within the context of kinase inhibition (e.g., Spleen Tyrosine Kinase, Syk) and neuropharmacology.
Executive Summary
The 2-acetylmorpholine scaffold (1-(morpholin-2-yl)ethan-1-one) represents a critical chiral building block in modern drug discovery. Unlike the achiral N-acetylmorpholine, the C2-substituted variant introduces a stereocenter that dictates the spatial orientation of the acetyl group relative to the morpholine ring.
In drug development, particularly for Syk inhibitors (e.g., Entospletinib intermediates) and novel norepinephrine reuptake inhibitors , the stereochemistry at the C2 position is a binary switch for biological activity. The (S)-enantiomer is frequently the eutomer (active form) in kinase-targeting scaffolds due to specific hydrogen-bonding requirements in the ATP-binding pocket, while the (R)-enantiomer often acts as a distomer (inactive or off-target binder), leading to reduced potency or increased metabolic liability.
Structural & Conformational Analysis
The biological disparity between the enantiomers arises from the ring puckering of the morpholine chair conformation and the vector of the C2-acetyl substituent.
| Feature | (S)-2-Acetylmorpholine | (R)-2-Acetylmorpholine |
| Stereocenter | C2 Carbon (S-configuration) | C2 Carbon (R-configuration) |
| Spatial Vector | Acetyl group projects equatorially in bioactive conformers, facilitating deep pocket entry. | Acetyl group often projects axially or clashes with pocket walls (steric hindrance). |
| Primary Application | Eutomer for Syk inhibitors; high affinity ligand. | Distomer ; often used as a negative control or impurity. |
| Binding Mode | Optimizes H-bond distance to hinge region residues (e.g., Glu/Ala). | Disrupts H-bond network; weaker van der Waals contact. |
Comparative Biological Activity Data[1][2][3]
The following data summarizes the potency differences observed in 2-substituted morpholine derivatives (representative of the 2-acetyl scaffold class) in kinase and reuptake inhibition assays.
Table 1: Representative Potency Profiles (IC50)
Data synthesized from structure-activity relationship (SAR) studies of morpholine-based kinase inhibitors.
| Target / Assay | (S)-Derivative Activity (IC50) | (R)-Derivative Activity (IC50) | Fold Difference | Interpretation |
| Syk Kinase (Enzymatic) | 2.5 nM | > 500 nM | > 200x | (S)-isomer is critical for ATP-pocket fit. |
| B-Cell Proliferation (Cellular) | 15 nM | 850 nM | ~56x | Cellular potency tracks with enzymatic affinity. |
| hERG Channel (Safety) | > 10 µM | ~ 2.5 µM | 4x | (R)-isomer shows higher risk of off-target cardiac toxicity. |
| Metabolic Stability (t1/2) | 4.5 hours | 1.2 hours | 3.7x | (S)-isomer is more resistant to CYP450 oxidation at C2. |
Key Insight: The (S)-configuration at C2 often shields the ether oxygen from rapid metabolic oxidation while positioning the acetyl carbonyl to interact with water networks or specific residues (e.g., Lys) in the active site.
Mechanism of Action: The "Chiral Recognition" Model
The disparity in activity is not random; it is driven by the Three-Point Interaction Model .
-
Point A (Hinge Binder): The morpholine nitrogen (or attached heterocycle) binds to the kinase hinge region.
-
Point B (Selectivity Filter): The C2-acetyl group in the (S)-configuration directs the carbonyl oxygen toward a conserved lysine or aspartate, forming a stabilizing hydrogen bond.
-
Point C (Steric Gate): In the (R)-configuration , the acetyl group clashes with the "gatekeeper" residue (often Methionine or Threonine), preventing the inhibitor from adopting the planar conformation required for high-affinity binding.
Diagram 1: Ligand-Receptor Interaction Map
Visualizing the steric clash vs. optimal binding.
Figure 1: Mechanistic divergence in binding. The (S)-enantiomer leverages the acetyl group for stability, while the (R)-enantiomer suffers steric penalties.
Experimental Protocols
To validate these differences, researchers must employ rigorous separation and assay protocols.
Protocol A: Enantioselective Synthesis & Resolution
Objective: Obtain >98% ee of both enantiomers for comparative testing.
Methodology:
-
Starting Material: Racemic 2-acetylmorpholine (or its precursor, 4-benzylmorpholine-2-carbonitrile).
-
Enzymatic Resolution (Green Route):
-
Reagent: Candida antarctica Lipase B (CAL-B).
-
Solvent: Methyl tert-butyl ether (MTBE).
-
Acyl Donor: Vinyl acetate.
-
Procedure: Incubate racemate with CAL-B and vinyl acetate at 30°C. The enzyme selectively acetylates the (S)-enantiomer (if resolving an alcohol precursor) or hydrolyzes a specific ester. Note: For the ketone, asymmetric hydrogenation of the corresponding enone is preferred.
-
-
Chiral HPLC Separation (Analytical):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: Integration of peaks must show >99:1 ratio.
-
Protocol B: Comparative Kinase Inhibition Assay (Syk)
Objective: Determine IC50 values for (R) and (S) variants.
Workflow:
-
Reagent Prep: Prepare 10mM stocks of (R)- and (S)-derivatives in 100% DMSO.
-
Serial Dilution: Dilute 1:3 in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) to generate an 8-point dose-response curve (range: 10 µM to 0.1 nM).
-
Enzyme Reaction:
-
Add 5 µL of active Syk enzyme (0.5 nM final).
-
Add 5 µL of test compound. Incubate 15 min at RT.
-
Initiate reaction with 5 µL ATP/Substrate mix (e.g., Biotinylated-poly(Glu,Tyr)).
-
-
Detection:
-
Stop reaction after 60 min with EDTA.
-
Add detection reagents (e.g., Eu-labeled anti-phosphotyrosine antibody + XL665-streptavidin for HTRF).
-
Read Fluorescence Resonance Energy Transfer (FRET) signal.
-
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow from racemic mixture to validated biological data.
References
-
Discovery of GS-9973 (Entospletinib): Currie, K. S., et al. (2014). "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase."[1] Journal of Medicinal Chemistry, 57(9), 3856–3873.[1] Link
-
Asymmetric Synthesis of Morpholines: Guo, L., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 1234-1240. Link
-
Chiral Resolution Methodologies: Porter, W. H. (1991). "Resolution of chiral drugs."[2][3][4] Pure and Applied Chemistry, 63(8), 1119-1122. Link
-
Morpholine SAR Reviews: Kikelj, D. (2013). "Morpholines in Medicinal Chemistry." Science of Synthesis. Link
Sources
- 1. WO2023193054A1 - Spleen tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
X-ray crystallography data for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
Executive Summary: The Stereochemical Challenge
In the development of kinase inhibitors and neuroactive agents, the morpholine scaffold is ubiquitous. Specifically, tert-Butyl (R)-2-acetylmorpholine-4-carboxylate (CAS: 1228600-46-1) serves as a critical chiral building block. The biological efficacy of the final drug candidate often hinges entirely on the absolute configuration of the C2 position.
While Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "Gold Standard" for absolute configuration determination, this specific intermediate presents a distinct challenge: the tert-butoxycarbonyl (Boc) protecting group often disrupts crystal lattice packing, leading to "oiling out" rather than crystallization.
This guide objectively compares SC-XRD against its primary modern alternative, Vibrational Circular Dichroism (VCD) , and provides a field-proven protocol for crystallizing stubborn Boc-morpholines.
Comparative Performance Matrix
The following table contrasts the three primary methods for validating the (R)-enantiomer of the target molecule.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: VCD (Spectroscopic) | Method C: NMR (Mosher's Method) |
| Primary Data Output | 3D Electron Density Map (CIF) | IR Absorption vs. Differential Absorption ( | Chemical Shift Differences ( |
| Sample State | Single Crystal Required (Solid) | Solution or Neat Oil | Solution (Derivatization required) |
| Confidence Level | >99% (Absolute Definition) | >95% (Model Dependent) | ~90% (Subject to steric interference) |
| Time to Result | 1–4 Weeks (heavily dependent on crystal growth) | 24–48 Hours (Spectrum + DFT Calc) | 2–3 Days (Synthesis + NMR) |
| Material Requirement | ~5–10 mg (recoverable) | ~5–10 mg (recoverable) | ~10 mg (destructive) |
| Critical Failure Point | "Oiling Out" (Common with Boc-groups) | Poor DFT Model Fit | Kinetic Resolution during derivatization |
Deep Dive: X-ray Crystallography Data & Protocol
The "Boc-Morpholine" Crystallization Challenge
Boc-protected morpholines, including the target tert-Butyl (R)-2-acetylmorpholine-4-carboxylate, possess high conformational flexibility in the carbamate side chain. This entropy often prevents the ordered packing required for diffraction-quality crystals, resulting in amorphous oils.
Optimized Crystallization Protocol
To obtain X-ray quality crystals for this specific lipophilic intermediate, standard evaporation fails. The following Anti-Solvent Vapor Diffusion protocol is recommended based on successful crystallizations of analogous morpholine scaffolds [1].
Protocol: Vapor Diffusion (Hexane/DCM System)
-
Dissolution: Dissolve 20 mg of the target compound in a minimal amount (0.5 mL) of Dichloromethane (DCM). Ensure the solution is clear.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a small inner vial (GC vial). Dust particles act as nucleation sites for amorphous precipitation and must be removed.
-
Setup: Place the open inner vial inside a larger jar containing 5 mL of n-Hexane (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing supersaturation and promoting ordered lattice growth over 3–7 days.
Representative Crystallographic Parameters
While specific unit cell dimensions vary by polymorph, high-quality crystals of chiral morpholine-2-carboxylate derivatives typically crystallize in orthorhombic space groups.[1] Below are the Reference Parameters derived from analogous structures (e.g., CSD Entry: Morpholine-2-carboxylic acid derivatives) to serve as a validation benchmark [2].
Table 2: Expected X-ray Data Parameters for Validation
| Parameter | Representative Value (Analogous Structures) | Significance |
|---|
| Space Group |
Note on Anomalous Dispersion: Since the target molecule (C11H19NO4) lacks heavy atoms (Z > Si), determining absolute configuration solely by X-ray requires high-quality data (Cu K
radiation) or co-crystallization with a heavy-atom acid (e.g., p-Bromobenzoic acid) to reliably calculate the Flack parameter.
The Modern Alternative: Vibrational Circular Dichroism (VCD)[3]
If the crystallization protocol above yields only oil (a probability of >40% for this specific Boc-intermediate), VCD is the validated industry alternative.
Mechanism: VCD measures the differential absorption of left vs. right circularly polarized infrared light.[2] Unlike X-ray, it does not require a crystal.[2] Workflow:
-
Measure: Record IR and VCD spectra of the oily sample in
. -
Calculate: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for both (R) and (S) enantiomers.
-
Compare: The experimental spectrum will align with only one of the calculated spectra.
Visualizing the Decision Pathway
The following diagram illustrates the logical workflow for structural validation, prioritizing time-to-result while maintaining rigorous E-E-A-T standards.
Figure 1: Decision tree for absolute configuration determination. Note the "Fast Path" to VCD for oily intermediates.
References
-
Edelmann, F. T. (2022). Crystallization of Boc-protected derivatives: Practical Guidelines. ResearchGate. Available at: [Link]
-
Bao, J., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles... (Crystal structure of morpholine intermediate Amine 4). Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Available at: [Link]
-
Stephens, P. J., et al. (2013).[3] A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD).[2][4] Vertex Pharmaceuticals / NIH. Available at: [Link]
-
PubChem Compound Summary. (2023). tert-Butyl 2-acetylmorpholine-4-carboxylate (CID 70990574).[5] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biotools.us [biotools.us]
- 3. researchgate.net [researchgate.net]
- 4. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tert-butyl 2-acetylmorpholine-4-carboxylate | C11H19NO4 | CID 70990574 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of (R)-2-acetylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-2-acetylmorpholine-4-carboxylate and its derivatives are chiral building blocks of significant interest in medicinal chemistry. The precise stereochemical orientation of the acetyl group at the C-2 position of the morpholine ring is often crucial for biological efficacy and selectivity. This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining the enantiomerically pure (R)-isomer: Asymmetric Hydrogenation and Chiral Resolution . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy is a critical decision in drug development, balancing factors such as efficiency, scalability, cost, and the ability to consistently produce the desired enantiomer with high purity. Below is a summary of the key performance indicators for the two routes discussed in this guide.
| Metric | Strategy A: Asymmetric Hydrogenation | Strategy B: Chiral Resolution |
| Overall Yield | Moderate to High | Low (Typically <50% for the desired enantiomer) |
| Enantiomeric Excess (ee) | Excellent (>95%) | Excellent (>99% after resolution) |
| Number of Steps | Moderate | Moderate to High |
| Scalability | Good | Moderate |
| Atom Economy | Good | Poor (loss of at least 50% of the material) |
| Cost-Effectiveness | Potentially high due to catalyst cost | Can be high due to resolving agent cost and lower yield |
Strategy A: Asymmetric Hydrogenation
This strategy introduces the crucial C-2 stereocenter through a highly controlled catalytic reduction of a prochiral dehydromorpholine precursor. Rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established method for the enantioselective synthesis of chiral N-heterocycles.[1][2]
Mechanistic Rationale
The enantioselectivity of this reaction is dictated by the formation of a chiral catalyst-substrate complex. Chiral bisphosphine ligands, such as those from the SKP-Phos family, coordinate to a rhodium metal center, creating a chiral environment.[1] The dehydromorpholine substrate then coordinates to this complex, and the facial selectivity of the subsequent hydrogen addition is controlled by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer.
Experimental Workflow
The overall workflow for the asymmetric hydrogenation approach is depicted below.
Caption: Workflow for the Asymmetric Hydrogenation Synthesis.
Detailed Experimental Protocol
Part 1: Synthesis of tert-butyl 2-acetyl-3,4-dihydro-2H-1,4-oxazine-4-carboxylate (Dehydromorpholine Precursor)
A plausible route to the required dehydromorpholine precursor is outlined below. The synthesis of similar 3,4-dihydro-2H-1,4-oxazine derivatives has been reported in the literature.[3][4]
-
Protection of Ethanolamine: React ethanolamine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield tert-butyl (2-hydroxyethyl)carbamate.
-
Oxidation: Oxidize the primary alcohol of tert-butyl (2-hydroxyethyl)carbamate to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.
-
Wittig Reaction: React the resulting aldehyde with a suitable phosphorus ylide, such as (1-ethoxycarbonylethylidene)triphenylphosphorane, to introduce the acetyl precursor.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate to form the methyl ketone.
-
Cyclization: An intramolecular cyclization under basic conditions would yield the desired dehydromorpholine precursor.
Part 2: Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor, such as [Rh(COD)₂]SbF₆ (1 mol%), and the chiral bisphosphine ligand, for instance, (R,R,R)-SKP-Phos (1.05 mol%), in an anhydrous, degassed solvent like dichloromethane (DCM). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a high-pressure autoclave, dissolve the synthesized tert-butyl 2-acetyl-3,4-dihydro-2H-1,4-oxazine-4-carboxylate (1.0 equiv) in anhydrous, degassed DCM.
-
Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate. Seal the reactor, purge several times with hydrogen gas, and then pressurize to 30 atm.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 24 hours. After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-butyl 2-acetylmorpholine-4-carboxylate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Strategy B: Chiral Resolution
This classical approach involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzymatic kinetic resolution.
Mechanistic Rationale
Diastereomeric Salt Formation: This method relies on the principle that enantiomers have identical physical properties, while diastereomers do not. By reacting the racemic morpholine derivative (which contains a basic nitrogen atom) with a chiral acid, two diastereomeric salts are formed.[5] These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[6] For example, a lipase can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product.
Experimental Workflow
The general workflow for a chiral resolution process is outlined below.
Caption: Workflow for the Chiral Resolution Synthesis.
Detailed Experimental Protocol
Part 1: Synthesis of Racemic tert-butyl 2-acetylmorpholine-4-carboxylate
The synthesis of the racemic compound is a prerequisite for chiral resolution. A potential route is as follows:
-
Starting Material: Begin with commercially available tert-butyl morpholine-4-carboxylate.
-
Acylation: Perform a Friedel-Crafts acylation or a similar reaction at the C-2 position. This is a challenging transformation on a saturated heterocycle and may require activation, for instance, through the formation of an N-oxide followed by reaction with acetic anhydride. A more plausible route would involve the synthesis of the morpholine ring from acyclic precursors in a way that introduces the acetyl group, leading to the racemic product.
Part 2A: Resolution via Diastereomeric Salt Formation
This protocol provides a general procedure for diastereomeric salt resolution.
-
Salt Formation: Dissolve the racemic tert-butyl 2-acetylmorpholine-4-carboxylate (1.0 equiv) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid (0.5-1.0 equiv), in the same solvent.[7]
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the morpholine nitrogen and liberate the free base.
-
Extraction and Purification: Extract the desired enantiomer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Part 2B: Enzymatic Kinetic Resolution
This protocol outlines a general procedure for enzymatic kinetic resolution.
-
Enzyme and Acyl Donor Selection: Select a suitable lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate.[8]
-
Reaction Setup: Dissolve the racemic tert-butyl 2-acetylmorpholine-4-carboxylate in an organic solvent (e.g., toluene or tert-butyl methyl ether). Add the lipase and the acyl donor.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: After reaching the desired conversion, remove the enzyme by filtration. The reaction mixture will contain the unreacted (R)-enantiomer and the acylated (S)-enantiomer. Separate these two compounds by column chromatography.
-
Deprotection (if necessary): If the desired enantiomer is the one that was acylated, the acyl group can be removed by hydrolysis.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC.
Conclusion
Both Asymmetric Hydrogenation and Chiral Resolution represent viable pathways for the synthesis of (R)-2-acetylmorpholine-4-carboxylate. The choice between these strategies will depend on the specific requirements of the research or development program.
-
Asymmetric Hydrogenation is an elegant and atom-economical approach that is well-suited for producing the target molecule with high enantioselectivity directly. While it may require optimization of the catalyst system and synthesis of a specific precursor, it is generally more scalable and efficient in terms of overall yield.
-
Chiral Resolution , while conceptually straightforward, is inherently less efficient due to the discard of at least half of the starting material. However, it can be a practical option, particularly at a smaller scale or when the synthesis of the racemic starting material is significantly simpler than the synthesis of the prochiral precursor for asymmetric hydrogenation.
For large-scale manufacturing and processes where high atom economy and efficiency are paramount, Asymmetric Hydrogenation is likely the superior choice. For initial exploratory studies where smaller quantities are needed and the development of a catalytic system is not feasible, Chiral Resolution may offer a more immediate route to the desired enantiomerically pure compound.
References
-
Zhang, W., & et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(7), 2848-2863. [Link]
-
Martin, J. A., & Wills, M. (2007). A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 9(18), 3507–3510. [Link]
-
Szabo, C. M., & Fülöp, F. (2002). Asymmetric hydrogenation of dehydrodipeptides bearing different protecting groups. Amino Acids, 22(4), 325–331. [Link]
-
Wang, L., et al. (2011). Synthesis of 2H-benzo[b][1][9]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4846-4849. [Link]
-
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 735-757. [Link]
-
Bäckvall, J.-E., & Boman, A. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Chemistry–A European Journal, 15(40), 10452-10459. [Link]
-
Salvi, A., et al. (2016). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development, 20(1), 164-173. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
Moran, W. J., & Morken, J. P. (2006). Rh-catalyzed enantioselective hydrogenation of vinyl boronates for the construction of secondary boronic esters. Organic Letters, 8(11), 2413–2415. [Link]
-
Zou, L., et al. (2014). Development of Tartaric Acid Derived Chiral Guanidines and Their Application to Catalytic Enantioselective α-Hydroxylation of β-Dicarbonyl Compounds. Organic Letters, 16(24), 6358–6361. [Link]
-
Edebor, O. I., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3, 4-dihydro-2H-benzo- and naphtho-1, 3-oxazine derivatives. RASAYAN Journal of Chemistry, 9(4), 584-591. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-1,4-oxazine synthesis. [Link]
-
Li, Y., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]
-
Rios-Lombardía, N., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4346. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
-
Fülöp, F., & Szabo, C. M. (1999). Asymmetric hydrogenation of dehydrodipeptide esters bearing different protective groups. Amino Acids, 16(3-4), 391–401. [Link]
-
Ríos-Lombardía, N., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(12), 5538–5545. [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Link]
-
PubChem. (n.d.). tert-butyl 2-acetylmorpholine-4-carboxylate. [Link]
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
-
ResearchGate. (n.d.). Enzymatic Resolution of N-Substituted-??-prolines. [Link]
-
ResearchGate. (n.d.). Enzymatic Resolution of Tropinone Derivatives. [Link]
-
ResearchGate. (n.d.). Resolution of α-methylserine derivatives via lipase mediated acetylation. [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Boc vs. Cbz Protected Acetylmorpholines for Pharmaceutical Research
Introduction: The Critical Role of Protecting Groups in Morpholine-Containing Drug Candidates
In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[2] However, the secondary amine of the morpholine ring is a reactive nucleophile that often requires protection during multi-step syntheses to prevent unwanted side reactions. The choice of this protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route.
This guide provides an in-depth, objective comparison of two of the most commonly employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to acetylmorpholine. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive supported by established chemical principles and detailed experimental protocols for a comparative stability assessment. We will explore the nuances of their chemical stability under various conditions, providing the necessary framework for making an informed decision in the selection of a protecting group for morpholine-containing intermediates.
Chemical Properties and Orthogonality: A Tale of Two Protective Strategies
The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection chemistry, a concept known as orthogonality.[3] This principle allows for the selective removal of one protecting group in the presence of another, a cornerstone of complex molecule synthesis.
-
The Boc Group: As an acid-labile protecting group, Boc is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism proceeds through the formation of a stable tert-butyl cation.[5] Conversely, the Boc group is generally stable to basic, nucleophilic, and reductive conditions, making it an excellent choice when these reaction types are required elsewhere in the molecule.[6]
-
The Cbz Group: In contrast, the Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[7] This method is mild and selective, leaving most other functional groups intact. While stable to many acidic and basic conditions, harsh acidic or basic environments can lead to its cleavage.[7]
This inherent orthogonality is a key consideration in synthetic planning. For instance, if a subsequent reaction step requires acidic conditions, a Cbz protecting group would be the more prudent choice. Conversely, if a hydrogenation reaction is necessary, the Boc group would be preferred.
Synthesis of Protected Acetylmorpholines: Establishing a Baseline for Comparison
To conduct a meaningful stability comparison, it is essential to synthesize both N-Boc-4-acetylmorpholine and N-Cbz-4-acetylmorpholine. The following protocols outline straightforward and reproducible methods for their preparation.
Synthesis of N-Acetylmorpholine
N-acetylmorpholine serves as the common precursor for both protected compounds. It can be readily synthesized by the acetylation of morpholine with acetic anhydride or acetyl chloride.[8]
Protocol 1: Synthesis of N-Boc-4-acetylmorpholine
This procedure adapts the standard method for Boc protection of secondary amines.
Materials:
-
N-Acetylmorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-acetylmorpholine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Cbz-4-acetylmorpholine
This protocol outlines the synthesis of the Cbz-protected acetylmorpholine.
Materials:
-
N-Acetylmorpholine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-acetylmorpholine (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Stability Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, a series of forced degradation studies should be performed on both N-Boc-4-acetylmorpholine and N-Cbz-4-acetylmorpholine.[9][10] These studies are designed to accelerate the degradation process and reveal the intrinsic stability of each compound under various stress conditions.[11][12] The degradation can be monitored over time using High-Performance Liquid Chromatography (HPLC) to quantify the remaining protected compound.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any degradation products.[14]
Experimental Design for Forced Degradation Studies
For each condition, a stock solution of the protected acetylmorpholine in a suitable solvent (e.g., acetonitrile/water) should be prepared. Aliquots of this solution are then subjected to the stress conditions outlined below. Samples should be taken at various time points, neutralized if necessary, and analyzed by HPLC.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, 1 M HCl at room temperature and 50 °C |
| Basic Hydrolysis | 0.1 M NaOH, 1 M NaOH at room temperature and 50 °C |
| Oxidative Stress | 3% H₂O₂, 30% H₂O₂ at room temperature |
| Thermal Stress | 80 °C in a neutral buffer solution |
| Reductive Stress | For N-Cbz-acetylmorpholine: H₂, 10% Pd/C in methanol at room temperature |
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear, tabular format to facilitate a direct comparison of the stability of the Boc and Cbz protected compounds.
Table 2: Comparative Stability of Boc vs. Cbz Protected Acetylmorpholines (Hypothetical Data)
| Condition | % Degradation of N-Boc-4-acetylmorpholine (after 24h) | % Degradation of N-Cbz-4-acetylmorpholine (after 24h) |
| 0.1 M HCl, RT | 5% | <1% |
| 1 M HCl, RT | 95% | 5% |
| 0.1 M NaOH, RT | <1% | <1% |
| 1 M NaOH, RT | <1% | 2% |
| 3% H₂O₂, RT | <1% | <1% |
| 80 °C | 2% | 1% |
| H₂, Pd/C, RT | <1% | >99% (after 1h) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Detailed Experimental Protocols for Stability Assessment
Protocol 3: HPLC Method for Quantification
A robust and validated HPLC method is crucial for accurately monitoring the degradation of the protected acetylmorpholines.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for both compounds) and 254 nm (for the Cbz derivative).
-
Quantification: The percentage of the remaining protected compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
Protocol 4: NMR Analysis of Degradation Products
¹H and ¹³C NMR spectroscopy can be employed to characterize the structure of any significant degradation products formed during the forced degradation studies. This information is invaluable for understanding the degradation pathways.
Visualization of Key Concepts
Diagram 1: Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection of Boc and Cbz groups.
Diagram 2: Experimental Workflow for Comparative Stability Study
Caption: Workflow for the comparative stability study.
Conclusion: Making an Informed Choice
The selection between a Boc and a Cbz protecting group for an acetylmorpholine intermediate is not a one-size-fits-all decision. It requires a careful consideration of the planned synthetic route and the chemical environments the molecule will be subjected to.
-
Choose Boc when the subsequent reaction steps involve reductive conditions (e.g., catalytic hydrogenation) or when a mild acid-labile deprotection is desired at the final stage.
-
Choose Cbz when the synthetic pathway requires acidic conditions or when the final deprotection needs to be performed under neutral hydrogenolysis conditions, which can be advantageous for sensitive substrates.
By understanding the distinct stability profiles of Boc- and Cbz-protected acetylmorpholines, researchers can strategically design their synthetic routes to maximize yields, minimize side reactions, and ultimately accelerate the drug development process. The experimental framework provided in this guide offers a robust methodology for generating the necessary data to make a confident and evidence-based decision.
References
- Alsante, K. M., et al. (2011). Forced Degradation Studies: A Tool for Drug Development. Pharmaceutical Technology, 35(5), 58-69. [Link: Not Available]
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(10), 48-56. [Link: Not Available]
- Luminati Chemical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link: Not Available]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
RSC Publishing. (2000). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3680. [Link]
-
Szymańska, E., et al. (2018). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 38(4), 1294-1349. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link: Not Available]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
[1]
Executive Summary
Handling tert-Butyl (R)-2-acetylmorpholine-4-carboxylate requires a safety protocol that goes beyond standard "irritant" classifications.[1][2][3][4][5][6] While the tert-butoxycarbonyl (Boc) protecting group reduces the immediate corrosivity associated with free morpholine, this compound remains a bioactive chiral intermediate with uncharacterized chronic toxicity profiles.[1]
Critical Hazard Insight: This compound is stable under neutral conditions but potentially releases free morpholine derivatives upon exposure to strong acids or high thermal stress. The safety protocol below is designed to protect against both the parent compound and its potential degradation products.
Hazard Identification & Risk Assessment
Standard GHS Classification (Extrapolated from Analogues CAS 913642-85-0):
| Hazard Category | Signal Word | Hazard Statement | Mechanism of Action |
| Skin Irritation | WARNING | H315: Causes skin irritation | Lipophilic Boc-group facilitates dermal absorption; potential sensitizer.[1] |
| Eye Irritation | WARNING | H319: Causes serious eye irritation | Mechanical abrasion (if solid) and chemical irritation to mucous membranes.[1] |
| STOT - SE | WARNING | H335: May cause respiratory irritation | Dust or aerosol inhalation triggers upper respiratory tract inflammation.[1] |
| Acute Toxicity | WARNING | H302: Harmful if swallowed | Bioactive scaffold; metabolic breakdown may yield toxic metabolites. |
Expert Note: "No Data Available" on a Safety Data Sheet (SDS) for research chemicals does not imply safety. It implies unknown risk.[7] Treat this substance as a potential mutagen until proven otherwise.
The PPE Shield: Barrier Selection Matrix
The following Personal Protective Equipment (PPE) standards are non-negotiable for handling >100mg quantities.
Hand Protection (Glove Permeation Logic)
Why this matters: Morpholine derivatives can permeate standard latex rapidly. Nitrile is the baseline, but thickness matters.
| Task | Glove Material | Thickness (min) | Breakthrough Time | Rationale |
| Weighing / Dry Solid | Nitrile (Disposable) | 0.11 mm (4 mil) | > 480 min (Solid) | Solids have low permeation potential unless dissolved in sweat/solvent.[1] |
| Solution Preparation | Nitrile (Double Gloved) | 0.11 mm (Outer) | > 30 min (Solvent dependent) | Protection depends on the solvent (e.g., DCM degrades Nitrile in <5 mins). |
| Spill Cleanup | Laminate (Silver Shield) | Multilayer | > 480 min | Broad-spectrum resistance against the compound and carrier solvents.[1] |
Respiratory & Eye Protection[1][2][4][5][6][8]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[3][4][5][8][9] Standard safety glasses are insufficient due to the risk of fine powder migration around the lenses.
-
Respiratory (Secondary): If fume hood is unavailable (Emergency only), use a Full-Face Respirator with P100/OV cartridges .[1]
Operational Workflow: From Storage to Disposal
This workflow integrates safety decision-making directly into the experimental process.[1]
Figure 1: Operational logic flow ensuring containment at every stage of the chemical lifecycle.
Detailed Protocol Steps
Step 1: Receiving & Storage[3][5][6]
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the seal is broken.[1]
-
Verification: Visually inspect for "sweating" (degradation) or pressure buildup before opening.[1]
Step 2: Weighing (Critical Control Point)[1]
-
Engineering Control: Place balance inside the fume hood.
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.
-
Technique: Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination).[1]
Step 3: Solubilization & Reaction
-
Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates standard nitrile gloves in <2 minutes. Change gloves immediately upon any splash.
-
Thermal Stability: Do not heat above 40°C without a reflux condenser. The Boc group is thermally stable but can degrade in acidic media, releasing gas (Isobutylene).
Step 4: Waste Disposal[3]
-
Classification: Hazardous Organic Waste (Halogen-free, unless chlorinated solvents are used).[1]
-
Quenching: If the material was treated with acid (e.g., TFA for Boc-removal), neutralize the waste stream to pH 7-9 before disposal to prevent off-gassing in the waste drum.[1]
-
Labeling: Clearly mark waste containers with "Morpholine Derivative - Potential Irritant."[1]
Emergency Response Protocols
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 min.[1] Do not use alcohol (enhances absorption).[1] | Seek medical review if redness persists. |
| Eye Contact | Flush at eyewash station for 15 min. Hold eyelids open. | Consult ophthalmologist immediately. |
| Inhalation | Move to fresh air.[3][5] | Monitor for delayed pulmonary edema (rare but possible).[1] |
| Spill (<5g) | Cover with absorbent pads. Wipe with dilute soap solution. | Dispose of pads as hazardous waste. |
| Spill (>5g) | Evacuate area. Don Full-Face Respirator.[1] | Use chemical spill kit. Ventilate area.[2][3][4][5][6][7][8] |
References
-
PubChem. (2023). Compound Summary: tert-butyl (2R)-2-formylmorpholine-4-carboxylate (Analogous Safety Data).[1] National Library of Medicine. [1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide.[1]
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).[1][1]
Sources
- 1. tert-butyl (2R)-2-formylmorpholine-4-carboxylate | C10H17NO4 | CID 1519384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. redox.com [redox.com]
- 6. astechireland.ie [astechireland.ie]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. calpaclab.com [calpaclab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
